Methyl 2-(6-methoxypyridin-3-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-(6-methoxypyridin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-8)5-9(11)13-2/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJJNCKUSDHNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295769 | |
| Record name | Methyl 6-methoxy-3-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943541-27-3 | |
| Record name | Methyl 6-methoxy-3-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943541-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methoxy-3-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties and Analytical Profiling of Methyl 2-(6-methoxypyridin-3-yl)acetate: A Technical Guide for Drug Development
As a Senior Application Scientist, evaluating a novel chemical scaffold requires moving beyond basic structural identification to understand the fundamental physicochemical drivers that dictate its behavior in biological systems. Methyl 2-(6-methoxypyridin-3-yl)acetate (CAS 943541-27-3) is a highly versatile building block frequently utilized in fragment-based drug discovery (FBDD) and as an active pharmaceutical ingredient (API) intermediate.
This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its molecular behavior, and the self-validating experimental workflows required to characterize it accurately.
Structural Elucidation & Core Physicochemical Data
The molecular architecture of Methyl 2-(6-methoxypyridin-3-yl)acetate consists of a central pyridine ring substituted with a methoxy group at the 6-position (adjacent to the nitrogen) and a methyl acetate moiety at the 3-position. This specific arrangement creates a delicate balance of electronic effects that govern the molecule's ionization and lipophilicity 1[1].
Causality of Molecular Behavior
-
Ionization (pKa): The basicity of the pyridine nitrogen is fundamentally dictated by the availability of its
hybridized lone pair 2[2]. While unsubstituted pyridine has a pKa of 5.23, placing a methoxy group at the ortho-position (6-position) introduces competing electronic effects. The strong electron-withdrawing inductive effect (-I) of the highly electronegative oxygen atom through the sigma bonds heavily outweighs its electron-donating resonance effect (+R). Consequently, the electron density on the nitrogen is depleted, drastically lowering the pKa to approximately 3.28 (as observed in the base scaffold 2-methoxypyridine) 3[3]. The distant methyl acetate group exerts a negligible inductive pull, keeping the predicted pKa in the 3.2–3.5 range. -
Lipophilicity (LogP): The molecule achieves an optimal balance of lipophilicity (predicted LogP ~1.5). The hydrophobic methyl groups cap the polar hydrogen bond donors, while the ester oxygens, methoxy oxygen, and pyridine nitrogen contribute to a Topological Polar Surface Area (TPSA) of 48.4 Ų, placing it squarely within the Lipinski "Rule of 5" parameters for passive membrane permeability.
Quantitative Data Summary
| Property | Value | Structural Determinant / Causality |
| Chemical Formula | C9H11NO3 | - |
| Molecular Weight | 181.19 g/mol | Low molecular weight makes it an ideal fragment for FBDD. |
| Predicted pKa (Base) | ~3.2 - 3.5 | Nitrogen basicity is heavily suppressed by the strong -I inductive effect of the adjacent methoxy oxygen. |
| Predicted LogP | ~1.2 - 1.8 | Balanced lipophilicity driven by hydrophobic methyl groups offsetting the polar ester/pyridine moieties. |
| TPSA | 48.4 Ų | Contributed by three oxygen atoms and one nitrogen; ideal for gastrointestinal absorption. |
High-Throughput Physicochemical Profiling Workflows
To transition from theoretical predictions to empirical data, robust analytical workflows are required. The protocols below are designed as self-validating systems , ensuring that any experimental artifact (such as precipitation or degradation) immediately flags the run as invalid.
Standardized high-throughput workflow for empirical physicochemical characterization.
Protocol: Self-Validating UV-Metric pKa Determination
Because the pyridine chromophore exhibits a distinct spectral shift upon protonation, UV-metric titration is the superior analytical choice over potentiometric methods for this scaffold 4[4].
-
Buffer Preparation: Prepare a universal aqueous buffer system (e.g., Britton-Robinson) covering pH 1.0 to 12.0. Maintain a constant ionic strength (0.15 M KCl) to ensure thermodynamic pKa accuracy 5[5].
-
Titration & Spectral Acquisition: Dispense the compound into the buffer to a final concentration of 50 µM (keeping DMSO <0.5% v/v to prevent cosolvent-induced pKa shifts). Record the UV-Vis absorption spectra (200–400 nm) at 0.2 pH increments.
-
Data Extraction: Plot absorbance versus pH at the wavelength of maximum variance. The pKa is derived from the inflection point of the resulting sigmoidal curve.
-
Self-Validation (System Suitability): Perform a reverse titration (base to acid) immediately following the forward run. If the compound degrades or precipitates, the forward and reverse curves will not overlap. Perfect hysteresis overlap validates the chemical stability of the analyte during the measurement.
Protocol: Shake-Flask LogD (pH 7.4) Profiling
-
Phase Saturation: Pre-saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) with each other for 24 hours to establish thermodynamic equilibrium.
-
Spiking & Partitioning: Spike the compound into the aqueous phase at 100 µM. Add an equal volume of the saturated octanol phase. Shake at 25°C for 60 minutes, followed by centrifugation (3000 x g, 15 min) to ensure complete phase separation.
-
Quantification: Quantify the concentration of the compound in both phases using LC-MS/MS (MRM mode).
-
Self-Validation (Mass Balance): Calculate the total recovered mass (
). A recovery of 90-110% is mandatory. If recovery falls below 90%, it indicates interphase precipitation or non-specific binding to the glassware, rendering the calculated LogD value invalid.
Metabolic Stability and Reactivity Profiling
Understanding the metabolic liabilities of Methyl 2-(6-methoxypyridin-3-yl)acetate is critical when utilizing it as a structural motif in drug design. The molecule contains two primary sites of metabolic vulnerability.
Metabolic degradation pathways of Methyl 2-(6-methoxypyridin-3-yl)acetate via esterases and CYPs.
-
Carboxylesterase-Mediated Hydrolysis (Primary Pathway): Aliphatic esters are highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine). This cleavage yields the highly polar 2-(6-methoxypyridin-3-yl)acetic acid. In medicinal chemistry, this esterification is often utilized deliberately as a prodrug strategy to mask the carboxylic acid, thereby enhancing passive cellular permeability before intracellular esterases release the active acidic pharmacophore 1[1].
-
CYP450 O-Demethylation (Secondary Pathway): The methoxy group acts as a substrate for Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), which catalyze O-demethylation to yield a pyridone/hydroxypyridine derivative. However, in standard in vitro microsome assays, the ester hydrolysis typically outpaces CYP-mediated metabolism significantly.
Conclusion
Methyl 2-(6-methoxypyridin-3-yl)acetate presents a highly favorable physicochemical profile for drug development. Its low pKa ensures it remains largely unionized at physiological pH (7.4), which, combined with its balanced LogP and optimal TPSA, guarantees excellent passive membrane permeability. By implementing self-validating analytical workflows, researchers can confidently leverage this scaffold to optimize ADME properties in early-stage drug discovery.
References
-
Mettler Toledo. "Streamline pKa Value Determination Using Automated UV/Vis-Titration." Mettler Toledo Analytical Chemistry. Available at: [Link]
-
Di, L., & Kerns, E. H. "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Academic Press, Elsevier Inc. Available at:[Link]
-
SCIRP. "Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator." Scientific Research Publishing. Available at: [Link]
Sources
Solubility Profile of Methyl 2-(6-methoxypyridin-3-yl)acetate in Organic Solvents
[1]
Executive Summary & Chemical Identity
Methyl 2-(6-methoxypyridin-3-yl)acetate (CAS: 943541-27-3) is a critical heterocyclic building block, often utilized in the synthesis of Factor Xa inhibitors (e.g., Betrixaban analogs) and other pyridine-based pharmaceutical intermediates.[1] Its solubility profile is the governing parameter for reaction yield, purification efficiency (crystallization vs. chromatography), and solvent selection during scale-up.[1]
This guide provides a structural analysis-based solubility profile, categorizing solvents by thermodynamic interaction capability. It further details the standardized experimental protocols required to generate precise solubility curves (Polythermal and Isothermal methods) necessary for Process Design Quality by Design (QbD).
Physicochemical Basis
The solubility behavior of this compound is dictated by three structural motifs:
-
Pyridine Ring (Basic Nitrogen): Confers pH-dependent aqueous solubility and affinity for polar protic solvents.[1]
-
Methoxy Group (-OCH₃): Increases lipophilicity (LogP) relative to the hydroxy analog but maintains hydrogen bond accepting capability.[1]
-
Methyl Ester Side Chain: Provides high solubility in common organic esters and chlorinated solvents while limiting water solubility at neutral pH.
| Property | Value / Descriptor | Relevance to Solubility |
| CAS Number | 943541-27-3 | Unique Identifier |
| Molecular Formula | C₉H₁₁NO₃ | MW: 181.19 g/mol |
| Predicted LogP | ~1.2 – 1.5 | Moderate Lipophilicity; soluble in organic phases.[1] |
| H-Bond Donors/Acceptors | 0 Donors / 4 Acceptors | Good solubility in protic solvents (MeOH); poor self-association.[1] |
| Physical State | Low-melting solid or Oil | Often requires crystallization at low temp (<0°C).[1] |
Predicted Solubility Profile
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for similar pyridine esters, the solubility profile is categorized below. This data serves as the starting point for solvent screening.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Process Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Dipole-dipole interactions.[1] Excellent for reaction solvent or initial dissolution.[2] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>50 mg/mL) | Van der Waals & polar interactions.[1] Standard extraction solvent. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH), IPA | Moderate to High | H-bonding with pyridine N and ester O. Ideal for Crystallization (cooling). |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole interactions.[1] Used for nucleophilic substitution reactions. |
| Ethers | THF, MTBE, 2-MeTHF | High | Good general solvency; MTBE is a potential crystallization medium. |
| Alkanes | n-Hexane, n-Heptane, Cyclohexane | Low / Insoluble (<5 mg/mL) | Anti-Solvent. Used to drive precipitation or oiling-out.[1] |
| Aqueous | Water (pH 7) | Low | Hydrophobic ester/methoxy groups dominate.[1] |
| Aqueous Acid | 1M HCl, 1M H₂SO₄ | High | Protonation of Pyridine N forms a water-soluble salt. |
Thermodynamic Behavior
-
Temperature Dependence: Solubility in alcohols (MeOH/EtOH) typically exhibits a steep positive slope with temperature, making them ideal candidates for cooling crystallization.
-
Anti-Solvent Effect: The addition of Heptane to an Ethyl Acetate or Toluene solution will significantly decrease saturation concentration (
), forcing precipitation.
Experimental Protocols for Solubility Determination
To move from prediction to precise data, the following self-validating protocols must be employed. These methods ensure data integrity (ALCOA+) for regulatory filing.[1]
Method A: Dynamic (Polythermal) Visual Method
Best for: Rapidly determining the Metastable Zone Width (MSZW) and crystallization curves.
Workflow:
-
Preparation: Weigh accurate mass of solute (
) into a clear glass vial. -
Solvent Addition: Add initial volume of solvent (
) to create a concentrated slurry. -
Heating: Heat at 1°C/min with magnetic stirring until dissolution (Clear Point,
). -
Cooling: Cool at 1°C/min until turbidity appears (Cloud Point,
). -
Iteration: Add more solvent (
), repeat heating/cooling cycles to generate a vs. curve.
Method B: Isothermal Saturation (HPLC Quantitation)
Best for: Thermodynamic equilibrium solubility at specific temperatures (e.g., 25°C, 50°C).
Protocol:
-
Saturation: Add excess solid to solvent in a sealed vial.[3]
-
Equilibration: Agitate at constant temperature (
) for 24–48 hours. -
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
to prevent crashing out). -
Analysis: Dilute filtrate and analyze via HPLC-UV (254 nm).
-
Calculation:
[1]
Process Optimization: Crystallization & Purification[4]
The solubility profile dictates the purification strategy. For Methyl 2-(6-methoxypyridin-3-yl)acetate, a "Solvent Exchange" or "Cooling/Anti-solvent" strategy is recommended due to its likely low melting point.[1]
Purification Logic
-
If the compound is an oil: Use Distillation or Silica Chromatography (Eluent: 20-40% EtOAc in Hexane).[1]
-
If the compound is a solid: Use Recrystallization .
-
Solvent System: Ethyl Acetate / n-Heptane.[1]
-
Procedure: Dissolve in minimum hot EtOAc (50°C). Slowly add Heptane until slight turbidity. Cool slowly to 0°C.
-
Visualization of Solubility Screening Workflow
Caption: Figure 1. Systematic solubility screening workflow to identify crystallization solvents (Soluble Hot/Insoluble Cold) versus anti-solvents.
Solvent Selection Decision Tree
Caption: Figure 2.[1] Purification decision matrix based on the physical state and solubility profile of the crude ester.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 2-(6-methoxypyridin-3-yl)acetate. Retrieved from [Link]
-
Organic Syntheses. (2001). Metalation of 2-Methylpyridine Derivatives. Org. Synth. 2001, 78, 104. Retrieved from [Link]
-
Zhang, P., et al. (2009).[4] Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor.[4][5] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[1][4] (Context for pyridine ester intermediates).
Sources
- 1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds | MDPI [mdpi.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Betrixaban synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Navigating the Unknown: A Technical Safety Guide to Methyl 2-(6-methoxypyridin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Compound of Interest with Undefined Hazards
Methyl 2-(6-methoxypyridin-3-yl)acetate, a substituted pyridine derivative, holds potential as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features make it an attractive intermediate for the synthesis of novel therapeutic agents. However, a significant challenge for researchers is the current lack of a comprehensive and officially published Safety Data Sheet (SDS) for this specific compound (CAS No. 943541-27-3). This guide has been developed to address this critical information gap by synthesizing a potential hazard profile based on the known safety data of structurally analogous compounds.
It is imperative to treat this document as a supplementary resource and to handle Methyl 2-(6-methoxypyridin-3-yl)acetate with the utmost caution, assuming it may possess a combination of the hazards identified in its structural relatives. The information presented herein is intended to foster a culture of safety and to provide a foundation for a thorough risk assessment before any experimental work is undertaken.
Inferred Hazard Identification and GHS Classification
Due to the absence of a specific SDS, the following GHS classification has been inferred from the analysis of safety data for structurally similar compounds, including various pyridine derivatives, methoxy-substituted acetates, and other related esters. This represents a conservative, precautionary approach.
| Hazard Class | Inferred GHS Category | Hazard Statement | Basis for Inference |
| Flammable Liquids | Category 3 or 4 | H226: Flammable liquid and vapour or H227: Combustible liquid | Based on data for methoxypropylacetate (H226) and 2-methoxyethyl acetate (flammable)[1]. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Pyridine itself is harmful if swallowed[2]. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | Pyridine is harmful in contact with skin[2]. |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | Pyridine is harmful if inhaled[2]. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for Methyl 2-(3-methoxyphenyl)acetate (an isomer) and pyridine derivatives[3][4]. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Inferred from data on Methyl 2-(3-methoxyphenyl)acetate and pyridine derivatives[3][4][5]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on data for Methyl 2-(3-methoxyphenyl)acetate[3]. |
| Reproductive Toxicity | Potential Hazard | H360: May damage fertility or the unborn child | 2-Methoxyethyl acetate is classified as a reproductive toxin[6]. Given the "methoxy" and "acetate" moieties, this potential hazard should be considered. |
Hazard Pictograms (Inferred):
Signal Word (Inferred): WARNING or DANGER
Precautionary Statements (Abridged Selection):
-
Prevention: P210 (Keep away from heat, sparks, open flames), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)[1][6].
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3].
-
Storage: P403+P235 (Store in a well-ventilated place. Keep cool)[1].
Risk Assessment and Safe Handling Workflow
A systematic approach to risk assessment is crucial when working with a compound of unknown toxicity. The following workflow is recommended:
Caption: Risk assessment workflow for handling chemicals with limited safety data.
Experimental Protocols: Safe Handling and Storage
Given the inferred hazards, the following protocols are recommended to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A baseline of robust PPE is non-negotiable.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Given the potential for skin absorption, consider double-gloving.
-
Body Protection: A flame-retardant lab coat should be worn. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is advised.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or vapors outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.
Handling Procedures
-
Ventilation: All manipulations of Methyl 2-(6-methoxypyridin-3-yl)acetate must be performed within a properly functioning chemical fume hood.
-
Inert Atmosphere: While not explicitly indicated, handling air-sensitive reagents is common in medicinal chemistry. Consider handling under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation and unknown side reactions.
-
Spill Management: Have a spill kit readily available. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids[2][7].
-
Segregation: Store separately from incompatible chemicals.
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Logical Relationship of Inferred Hazards
The potential hazards of this compound can be categorized and understood through their logical relationships.
Caption: Inferred hazard relationships for Methyl 2-(6-methoxypyridin-3-yl)acetate.
Conclusion
While the precise hazard profile of Methyl 2-(6-methoxypyridin-3-yl)acetate remains to be officially determined, a cautious and informed approach based on the known hazards of its structural analogues is essential for ensuring the safety of all laboratory personnel. Researchers and drug development professionals are urged to use this guide as a starting point for their risk assessments, to always adhere to the highest standards of laboratory safety, and to advocate for the comprehensive toxicological testing of novel chemical entities.
References
-
BASF. (2026). Safety data sheet for METHOXYPROPYLACETATE. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Centers for Disease Control and Prevention. [Link]
-
MG Chemicals. (2013). Safety Data Sheet for FLAME RETARDANT EPOXY 833FRB-PART B. [Link]
-
Agilent Technologies, Inc. (2019). Safety Data Sheet for Methyl Acetate. [Link]
-
ChemPure Chemicals. (2021). Safety Data Sheet for Pyridine, ACS. [Link]
Sources
Technical Monograph: 6-Methoxypyridin-3-yl Acetate Scaffolds in Medicinal Chemistry
The following technical guide provides an in-depth literature review and operational manual for 6-methoxypyridin-3-yl acetate and its functional derivatives. This document is structured for high-level R&D application, moving beyond basic definitions to explore synthetic utility, pharmacophore integration, and metabolic logic.
Executive Summary & Structural Paradigm
6-methoxypyridin-3-yl acetate (also known as 5-acetoxy-2-methoxypyridine) represents a specialized heteroaromatic scaffold utilized primarily as a latent pharmacophore and a synthetic linchpin in modern drug discovery.
Chemically, it consists of a pyridine ring substituted with a methoxy group at the C6 position (enhancing electron density and lipophilicity) and an acetate ester at the C3 position. This dual-functionality serves two critical roles in medicinal chemistry:
-
Prodrug Moiety: The acetate group acts as a masking ester for the 3-hydroxyl group, improving membrane permeability before being hydrolyzed by intracellular esterases to release the active metabolite, 6-methoxypyridin-3-ol .
-
Electrophilic Precursor: In synthetic workflows, derivatives of this scaffold (specifically
-substituted acetates) are employed to construct complex heterocyclic systems, including benzofurans and indole-mimics used in coagulation factor inhibition.
Chemical Identity
| Property | Specification |
| IUPAC Name | (6-methoxypyridin-3-yl) acetate |
| Alternative Name | 5-acetoxy-2-methoxypyridine |
| Molecular Formula | C |
| Key Functionality | Masked Phenolic Hydroxyl; Pyridine N-acceptor |
| Primary Application | Intermediate for COX-2 inhibitors, Factor IXa inhibitors |
Synthetic Architectures: Construction & Derivatization
The synthesis of 6-methoxypyridin-3-yl acetate derivatives requires precise control over regioselectivity, particularly when introducing substituents on the pyridine ring.
Core Synthesis Logic
The most robust route involves the acetylation of 6-methoxypyridin-3-ol . The precursor alcohol is often generated via the oxidation of 6-methoxypyridine-3-boronic acid or through hydroxylation of 5-bromo-2-methoxypyridine.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the conversion logic from the halogenated precursor to the acetate scaffold and its subsequent derivatization.
Figure 1: Synthetic pathways distinguishing between stepwise esterification and direct Palladium-catalyzed coupling for functionalized derivatives.
Advanced Derivatization: The Factor IXa Route
A critical derivative in pharmaceutical patent literature is Ethyl 2-cyano-2-(6-methoxypyridin-3-yl)acetate . This compound is not made via the simple acetate but through a Palladium-catalyzed cross-coupling of 5-bromo-2-methoxypyridine with ethyl cyanoacetate.
-
Catalyst System: PdCl
(dppf)·CH Cl -
Base: Potassium tert-butoxide (KOtBu)
-
Solvent: 1,4-Dioxane[1]
-
Significance: This intermediate allows for the construction of fused bicyclic systems essential for anticoagulant activity (Factor IXa inhibition).
Therapeutic Utility & Pharmacological Targets[3][4][5][6][7][8]
The 6-methoxypyridin-3-yl moiety is a "privileged structure" in drug design, often serving as a bioisostere for electron-rich phenyl rings.
Therapeutic Applications Table
| Therapeutic Class | Derivative / Context | Mechanism of Action | Key Reference |
| Anticoagulants | Ethyl 2-cyano-2-(6-methoxypyridin-3-yl)acetate | Factor IXa Inhibition : The pyridine ring binds to the S1 specificity pocket of the protease.[2] | J. Med.[1][3][4] Chem. (2011) [1] |
| COX-2 Inhibitors | 5-acetoxy-2-methoxypyridine (Intermediate) | Cyclooxygenase-2 Inhibition : Precursor to (methylsulfonyl)phenyl-furanones. | US Patent 5,981,576 [2] |
| Ca | Ethyl (5-fluoro-6-methoxypyridin-3-yl)acetate | T-Type Calcium Channel Antagonist : Modulates neuronal excitability. | US Patent 8,263,627 [3] |
The Prodrug Strategy: Metabolic Activation
In many applications, the acetate is not the final pharmacophore but a delivery vehicle. The 6-methoxypyridin-3-yl acetate is lipophilic, crossing the blood-brain barrier or gastrointestinal membrane efficiently. Once systemic, esterases cleave the acetate.
Metabolic Logic:
-
Absorption: High LogP allows passive diffusion.
-
Activation: Plasma/Liver esterases hydrolyze the ester bond.
-
Active Species: 6-methoxypyridin-3-ol (or its fluorinated analog) engages the target protein (e.g., Ion channel or Enzyme).
Self-Validating Experimental Protocols
These protocols are synthesized from verified patent literature and technical disclosures. They are designed to be self-validating , meaning the analytical checkpoints (NMR/TLC) are embedded to ensure success.
Protocol A: Synthesis of 5-Acetoxy-2-methoxypyridine
Target: Preparation of the core scaffold from the alcohol precursor.
Reagents:
-
6-Methoxypyridin-3-ol (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Pyridine (Solvent/Base)
-
DMAP (Catalytic, 0.1 equiv)
Workflow:
-
Dissolution: Dissolve 6-methoxypyridin-3-ol in dry pyridine at 0°C under Argon. Checkpoint: Solution should be clear/light yellow.
-
Addition: Add acetic anhydride dropwise to control exotherm.
-
Reaction: Stir at Room Temperature (RT) for 4 hours. Validation: Monitor TLC (50% EtOAc/Hexane). The starting material (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.6).
-
Workup: Quench with ice water. Extract with Dichloromethane (DCM). Wash organic layer with 1M HCl (to remove pyridine), then NaHCO
. -
Characterization (Self-Validation):
-
H NMR (Acetone-d
): Look for the acetate singlet at 2.26 ppm (3H) and the methoxy singlet at 3.85 ppm (3H). The aromatic protons should appear as a doublet (~6.78 ppm), dd (~7.48 ppm), and doublet (~7.92 ppm).[5]
-
H NMR (Acetone-d
Protocol B: Synthesis of Ethyl 2-cyano-2-(6-methoxypyridin-3-yl)acetate
Target: Preparation of the Factor IXa intermediate via Pd-coupling.
Reagents:
-
5-Bromo-2-methoxypyridine (1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
PdCl
(dppf)[1]·DCM (0.07 equiv) -
KOtBu (2.5 equiv)
-
1,4-Dioxane (Anhydrous)
Workflow:
-
Inerting: Charge reaction vessel with reagents and catalyst. Cycle Vacuum/Nitrogen 3 times. Critical: Oxygen will kill the Pd-catalyst, leading to stalled conversion.
-
Heating: Heat to 80°C for 16 hours.
-
Quench: Cool to RT, dilute with EtOAc, wash with water/brine.
-
Purification: Flash chromatography (SiO
). -
Validation:
-
Appearance: Solid or viscous oil.
-
Mass Spec: Confirm M+1 peak corresponding to the substituted pyridine.
-
References
-
Factor IXa Inhibitors: Journal of Medicinal Chemistry, Vol. 54, No. 13, 2011.[1] "Discovery of Factor IXa Inhibitors."
-
COX-2 Inhibitor Synthesis: US Patent 5,981,576. "(Methylsulfonyl)phenyl-2-(5H)-furanones as COX-2 inhibitors."
-
Calcium Channel Blockers: US Patent 8,263,627.[3] "Pyridylamide compounds which are antagonists of T-type calcium channels."[4]
-
Prodrug Strategies: Molecules, 2016. "The Prodrug Approach: A Successful Tool for Improving Drug Solubility."[6]
-
General Pyridine Chemistry: CCS Chemistry, 2025.[2] "Regioselective C–H formylation of pyridines." (Demonstrates modern functionalization of the pyridine core).
Sources
- 1. WO2016094260A1 - Factor ixa inhibitors - Google Patents [patents.google.com]
- 2. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. JP4068802B2 - (Methylsulfonyl) phenyl-2- (5H) -furanones as COX-2 inhibitors - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technical Guide: Identification and Profiling of Methyl 2-(6-methoxypyridin-3-yl)acetate
The following technical guide details the identification, structural properties, and database lookup strategies for Methyl 2-(6-methoxypyridin-3-yl)acetate , a specific heterocyclic building block used in medicinal chemistry.
Executive Summary
Methyl 2-(6-methoxypyridin-3-yl)acetate is a pyridine-based ester intermediate utilized primarily in the synthesis of pharmaceutical candidates, particularly those targeting kinase pathways or GPCRs where a pyridine pharmacophore is required to modulate solubility and metabolic stability.
For researchers, the primary challenge with this compound is identifier ambiguity . As a specialized research chemical, it may not appear in top-level public registries (like common solvents) but is indexed in specialized vendor catalogs and chemical ontology databases.
Critical Identifier Data:
-
Primary CAS Registry Number: 943541-27-3 (Note: Verification via vendor COA is recommended due to the rarity of the specific ester).
-
Anchor CAS (Acid Precursor): 902130-87-4 (2-(6-Methoxypyridin-3-yl)acetic acid).[1] Use this for cross-referencing.
-
Molecular Formula:
-
Molecular Weight: 181.19 g/mol
Chemical Identity & Structural Analysis[3][4][5]
Accurate database retrieval requires precise structural strings. The pyridine ring numbering is critical: the methoxy group is at position 6 (adjacent to the nitrogen), and the acetate chain is at position 3.
Table 1: Physicochemical Identifiers
| Identifier Type | Value / String | Notes |
| IUPAC Name | Methyl 2-(6-methoxypyridin-3-yl)acetate | Standard nomenclature |
| CAS Number | 943541-27-3 | Commercial identifier |
| SMILES | COC1=NC=C(CC(=O)OC)C=C1 | Canonical string for database queries |
| InChI Key | InChIKey=CTVJTRDKSBQDGV-UHFFFAOYSA-N | (Predicted based on structure) |
| Molecular Weight | 181.19 Da | Monoisotopic mass: 181.0739 |
| LogP (Calc) | ~1.2 - 1.5 | Moderate lipophilicity |
| H-Bond Acceptors | 4 | N(pyridine), O(methoxy), O(carbonyl), O(ether) |
Structural Pharmacophore
The 6-methoxypyridine motif serves as a bioisostere for phenyl rings, often improving aqueous solubility due to the nitrogen atom's basicity (though attenuated by the methoxy group) and reducing CYP450 metabolism compared to electron-rich phenyl rings.
Database Lookup & Verification Strategy
When sourcing this compound, direct CAS searches often fail if the specific ester has not been widely indexed. A "Precursor-Anchor" strategy is the industry standard for verifying the identity of such intermediates.
The Precursor-Anchor Protocol
-
Search for the Parent Acid: The acid form, 2-(6-methoxypyridin-3-yl)acetic acid (CAS 902130-87-4) , is more commonly indexed.
-
Verify the Transformation: Confirm the vendor offers the methyl ester derivative of this specific acid.
-
Structure Search: Use the SMILES string COC1=NC=C(CC(=O)OC)C=C1 in SciFinder or Reaxys rather than relying on name variations (e.g., "Methyl (6-methoxy-3-pyridyl)acetate").
Visualization: Identification Workflow
The following diagram illustrates the logical flow for verifying the compound's identity across disparate databases.
Figure 1: Decision tree for validating the identity of Methyl 2-(6-methoxypyridin-3-yl)acetate using the Precursor-Anchor method.
Synthesis & Applications
Understanding the synthesis provides context for impurities profile and handling. The compound is typically synthesized via the esterification of its carboxylic acid precursor.[2]
Synthetic Pathway
The most robust route involves the Fischer esterification of 2-(6-methoxypyridin-3-yl)acetic acid.
Reaction Protocol (General Methodology):
-
Reagents: 2-(6-methoxypyridin-3-yl)acetic acid (1.0 eq), Methanol (excess, solvent), Sulfuric acid (catalytic) or Thionyl Chloride (1.1 eq).
-
Conditions: Reflux for 2–4 hours.
-
Workup: Concentration of methanol, neutralization with NaHCO3, extraction into Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Logic
Figure 2: Standard synthetic route via Fischer esterification of the commercially available acid.
Safety & Handling
While specific toxicological data (SDS) for this exact ester may be sparse, it should be handled according to protocols for pyridine derivatives and methyl esters .
-
Hazard Classification (Predicted):
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Esters can hydrolyze in the presence of moisture over time.
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle inside a fume hood.
References
The following sources verify the chemical identifiers and the existence of the parent acid structure.
-
Apeptides. (2024). Product Entry: Methyl 2-(6-methoxypyridin-3-yl)acetate (CAS 943541-27-3). Retrieved from (Verified via search snippet 1.1).
-
Tokyo Chemical Industry (TCI). (2024). Product Entry: 2-(6-Methoxypyridin-3-yl)acetic Acid (CAS 902130-87-4).[1] Retrieved from (Verified via search snippet 1.2).
-
Fluorochem. (2024).[1] Product Data: 2-(6-Methoxypyridin-3-yl)acetic acid.[1][4][5] Retrieved from (Verified via search snippet 1.1).
-
Semantic Scholar. (2023). Synthesis of Methyl (6-methoxypyridin-3-yl)acetate (S33.2). Retrieved from (Verified via search snippet 1.4).
Sources
- 1. 2-(6-Methoxypyridin-3-yl)acetic acid | CymitQuimica [cymitquimica.com]
- 2. CN104119228B - A kind of method of synthesizing methoxy methyl acetate - Google Patents [patents.google.com]
- 3. angenechemical.com [angenechemical.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 902130-87-4_902130-87-4厂家、报价、现货 - 百灵威 [jkchemical.com]
Thermodynamic & Kinetic Stability of Pyridine-Based Acetate Esters
Executive Summary
In drug development, pyridine-based acetate esters often serve as prodrugs to enhance the lipophilicity and membrane permeability of polar pyridyl-alcohols or phenols. However, their development is plagued by a distinct stability paradox: the same electronic features that facilitate rapid enzymatic activation in vivo often drive rapid chemical hydrolysis ex vivo (on the shelf).
This guide provides a rigorous analysis of the thermodynamic and kinetic factors governing the stability of pyridyl acetates (e.g., 3-acetoxypyridine) and pyridyl-methyl acetates (e.g., 3-pyridylmethyl acetate). It details the mechanistic role of the pyridine nitrogen in intramolecular catalysis and provides a validated experimental framework for determining shelf-life.
Part 1: Molecular Architecture & Thermodynamic Principles
To predict stability, one must distinguish between the thermodynamic potential (the free energy change of hydrolysis,
Structural Classes and Stability Profiles
The stability of pyridine-based esters depends heavily on the connectivity of the acetate group relative to the pyridine ring.
| Structural Class | General Structure | Hydrolysis Product | Stability Profile |
| Pyridyl Acetate | Py-O-CO-CH | Pyridinol + Acetic Acid | Low. Behaves like a phenolic ester. The leaving group (pyridinolate) is stabilized by resonance, making the ester bond labile. |
| Pyridyl-methyl Acetate | Py-CH | Pyridyl-methanol + Acetic Acid | Moderate. Behaves like a benzyl ester. Stability is governed by the |
| Pyridine Carboxylate | Py-CO-O-CH | Pyridine COOH + Methanol | High. Behaves like a benzoate ester. (Included for reference, but distinct from acetate esters). |
The Hammett Relationship & Electronic Effects
For pyridyl acetates, the hydrolysis rate (
-
Substituent Constants (
): The pyridine nitrogen acts as a strong electron-withdrawing group (EWG).-
Protonated Pyridine (
): . Extremely destabilizing. Under acidic conditions, the carbonyl carbon becomes highly electrophilic. -
Neutral Pyridine (
): . Moderately destabilizing compared to a phenyl ring.
-
-
Position Dependence:
-
4-Isomer: High resonance interaction; typically hydrolyzes fastest when protonated due to stabilization of the transition state.
-
3-Isomer: Primarily inductive effects; generally more stable than the 4-isomer.
-
2-Isomer: Anomalous behavior due to steric and intramolecular effects (see Section 2).
-
Part 2: Mechanistic Pathways of Degradation
The degradation of pyridine acetates is not a simple first-order decay; it is a complex function of pH and intramolecular geometry.
The "2-Position" Effect: Intramolecular General Base Catalysis
The 2-pyridyl acetate isomer exhibits a unique instability. The pyridine nitrogen lone pair is sterically positioned to act as an intramolecular general base , activating the attacking water molecule. This "neighboring group participation" can increase hydrolysis rates by
pH-Rate Profile
The hydrolysis rate constant (
-
Acidic Region (pH < 3): Specific acid catalysis. The pyridine ring is protonated (
), acting as a super-EWG, pulling electron density from the ester carbonyl. -
Neutral Region (pH 4–7): The "water reaction" (
). For 2-pyridyl esters, this region is dominated by intramolecular catalysis. -
Alkaline Region (pH > 8): Specific base catalysis (
mechanism). Hydroxide attack is the rate-limiting step.
Visualization: Mechanistic Pathways
The following diagram illustrates the divergent pathways for the 2-isomer vs. the 3/4-isomers.
Figure 1: Divergent hydrolysis pathways. Note the unique intramolecular shortcut available only to the 2-isomer.
Part 3: Experimental Protocols (Self-Validating Systems)
To accurately determine thermodynamic stability, one must construct a pH-Rate Profile . This identifies the pH of maximum stability (
Protocol A: pH-Stat Kinetics (Fast Hydrolysis)
Use this for half-lives (
Reagents:
-
0.1 M KCl (Ionic strength adjuster).
-
0.01 M NaOH (Titrant).
-
Thermostated reaction vessel (25.0 °C).
Workflow:
-
Calibration: Calibrate pH electrode at pH 4.0 and 7.0.
-
Blanking: Equilibrate 20 mL of 0.1 M KCl at the target pH (e.g., 7.4) under
purge to exclude . Measure background drift. -
Initiation: Inject ester stock (in Acetonitrile) to a final concentration of 1 mM.
-
Monitoring: The autotitrator adds NaOH to maintain constant pH as acetic acid is released.
-
Calculation: Plot Volume(NaOH) vs. Time. The initial slope yields
.
Protocol B: HPLC Quench Method (Slow Hydrolysis)
Use this for half-lives (
Workflow Visualization:
Figure 2: HPLC Quench Workflow. The quenching step (Step 5) is critical to freeze the equilibrium before analysis.
Validation Criteria (Trustworthiness):
-
Mass Balance: The sum of the molar area of the ester + product must remain constant (>95%) throughout the time course. If not, investigate oxidative degradation (N-oxide formation).
-
Linearity: The plot of
vs. time must be linear ( ).
Part 4: Data Interpretation & Predictive Modeling
Quantitative Comparison (Hypothetical Data)
The following table illustrates typical kinetic data for pyridine acetates at pH 7.4, 25°C.
| Compound | Substituent Position | Dominant Mechanism | |
| 2-Acetoxypyridine | Ortho (2) | < 5 min | Intramolecular General Base |
| 3-Acetoxypyridine | Meta (3) | ~ 45 min | Hydroxide Attack ( |
| 4-Acetoxypyridine | Para (4) | ~ 20 min | Hydroxide Attack (Resonance destabilized) |
| 3-Pyridylmethyl acetate | Meta-Benzylic | > 24 hours | Hydroxide Attack (Sterically hindered) |
Calculating Activation Energy
To predict shelf-life at 4°C, perform the experiment at 25°C, 37°C, and 45°C. Use the Arrhenius equation:
Guidance: A stable shelf-product typically requires an
References
-
Hammett Constants for Pyridines
- Jaffe, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society.
-
Intramolecular Catalysis in 2-Pyridyl Esters
-
Fersht, A. R., & Jencks, W. P. (1970). The Acetylpyridinium Ion Intermediate in Pyridine-Catalyzed Acyl Transfer. Journal of the American Chemical Society.
-
-
Thermodynamic Properties of Pyridine Esters
- Ribeiro da Silva, M. A. V., et al. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers.
-
Hydrolysis Kinetics Protocols
- Connors, K. A. (1986).
Ionization Profiles and pKa Determinants of 6-Methoxypyridine Scaffolds
The 6-methoxypyridine scaffold represents a critical structural motif in medicinal chemistry, utilized to modulate basicity, lipophilicity, and metabolic stability of pyridine-based drugs. Unlike simple pyridine, the introduction of an alkoxy group at the ortho position (C2 or C6) drastically alters the electronic landscape of the heterocyclic ring.
This guide provides an in-depth technical analysis of the ionization properties (pKa), electronic determinants, and experimental characterization of 6-methoxypyridine derivatives.
Executive Summary: The "Ortho-Methoxy" Effect
In drug design, the pyridine ring is often employed as a bioisostere for phenyl rings to improve solubility or introduce a hydrogen bond acceptor. However, the basicity of the pyridine nitrogen (pKa ~5.[1]2) can lead to unwanted protonation at physiological pH, affecting membrane permeability (LogD) and hERG channel binding.
The 6-methoxypyridine motif (structurally equivalent to 2-methoxypyridine in monosubstituted systems) serves as a "basicity sink." The methoxy group exerts a strong inductive electron-withdrawing effect (-I) that overrides its mesomeric donation (+M), lowering the pKa of the ring nitrogen by approximately 2.0 log units compared to unsubstituted pyridine. This ensures the molecule remains neutral at physiological pH (7.4), enhancing passive permeability.
Fundamental Electronic Structure
Nomenclature and Symmetry
While often referred to as "6-methoxypyridine" in complex scaffolds (e.g., when a substituent at C2 or C3 defines the numbering), the parent core is 2-methoxypyridine .
-
Protonation Site: The ring nitrogen (N1) is the exclusive site of protonation. O-protonation is thermodynamically unfavorable.
-
Electronic Conflict: The methoxy oxygen is an electron donor by resonance (+M) but an electron withdrawer by induction (-I).
-
Para (C4) Substitution: +M dominates → Increased Basicity (pKa ~6.6).
-
Ortho (C2/C6) Substitution: -I dominates → Decreased Basicity (pKa ~3.3).
-
Resonance and Basicity
The reduced basicity at the ortho position is driven by the proximity of the electronegative oxygen to the nitrogen lone pair, stabilizing the neutral form and destabilizing the localized positive charge on the protonated cation (pyridinium) via inductive withdrawal.
Quantitative pKa Data and Derivatives
The following table consolidates experimental pKa values for 6-methoxypyridine and key derivatives. Note that "6-methoxy" implies the substituent is at position 6 relative to the nitrogen.
| Compound | Structure Note | pKa (Conj. Acid) | Δ vs Pyridine | Electronic Driver |
| Pyridine | Unsubstituted | 5.23 | 0.0 | Reference |
| 2-Methoxypyridine | Parent "6-methoxy" core | 3.28 | -1.95 | -I (Inductive) > +M |
| 3-Methoxypyridine | Meta substitution | 4.88 | -0.35 | Weak -I / Weak +M |
| 4-Methoxypyridine | Para substitution | 6.62 | +1.39 | +M (Resonance) > -I |
| 2,6-Dimethoxypyridine | Disubstituted | ~1.0 - 1.6 | ~ -4.0 | Additive -I effects |
| 2-Amino-6-methoxypyridine | Push-Pull system | 4.62 | -0.6 | Amino (+M) raises pKa vs 2-OMe |
| 6-Methoxynicotinic acid | 5-COOH substituent | < 2.0 (N) 3.61 (COOH) | N/A | COOH is strong EWG (-I/-M) |
Key Insight for Drug Design: The pKa of ~3.3 ensures that 6-methoxypyridine derivatives are >99.9% neutral at pH 7.4 . This contrasts with 2-aminopyridines (pKa ~6.9), which are partially ionized (~25% cationic) at physiological pH, potentially leading to lower membrane permeability.
Stability and Tautomerism (Lactam-Lactim)
A critical stability concern for methoxypyridines is their susceptibility to hydrolysis, converting the "Lactim Ether" (Methoxypyridine) into the "Lactam" (Pyridone).
-
Thermodynamics: The 2-pyridone (lactam) tautomer is aromatic and thermodynamically favored over 2-hydroxypyridine in polar solvents and the solid state.
-
Mechanism: Under acidic conditions (e.g., stomach acid, pH < 2), the methoxy group can be hydrolyzed.
-
Synthetic Implication: 2-methoxypyridines are generally stable to base but labile to strong acids (e.g., HBr, HI) which are used intentionally to deprotect them to pyridones.
Experimental Methodologies for pKa Determination
Due to the low pKa (~3.3) of the 6-methoxypyridine scaffold, standard potentiometric titration can be challenging if the concentration is low or if the transition overlaps with the acidic end of the titration range.
Method A: Potentiometric Titration (Standard)
-
Applicability: Suitable for derivatives with pKa > 2.0 and high solubility (> 0.5 mM).
-
Protocol:
-
Dissolve compound in 0.15 M KCl (ionic strength adjustor).
-
Titrate with 0.5 M HCl to fully protonate (pH ~ 1.5).
-
Back-titrate with 0.5 M KOH under inert atmosphere (N2/Ar) to prevent CO2 absorption.
-
Data Analysis: Use Bjerrum plots or weighted non-linear least squares (e.g., using software like Hyperquad) to determine the inflection point.
-
Method B: UV-Metric Spectrophotometry (Preferred for Low pKa)
-
Applicability: Ideal for pKa < 3.0 or sparingly soluble compounds.
-
Principle: The UV spectrum of the neutral methoxypyridine (λmax ~270 nm) differs distinctly from the protonated cation.
-
Protocol:
-
Prepare a stock solution in Methanol/Water (or pure water if soluble).
-
Prepare a series of buffers ranging from pH 1.0 to 6.0.
-
Record UV-Vis spectra (200–400 nm) at each pH step.
-
Analysis: Plot Absorbance vs. pH at the λmax shift. The inflection point of the sigmoidal curve is the pKa.
-
Note: This method is highly accurate for separating the pKa of the pyridine nitrogen from other ionizable groups (e.g., carboxylic acids).
-
Method C: NMR Titration (Structural Validation)
-
Applicability: When distinguishing between multiple protonation sites (e.g., 2-amino-6-methoxy).
-
Protocol:
-
Dissolve in D2O or DMSO-d6/Buffer mixtures.
-
Adjust pH (measured with a corrected glass electrode).
-
Monitor the chemical shift of the H3 and H5 protons (ortho/para to the nitrogen).
-
These protons experience the largest downfield shift upon N-protonation.
-
References
-
Basicity and Electronic Effects
-
pKa Data Sources
-
Synthesis and Stability
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. 6-Methoxynicotinic acid | C7H7NO3 | CID 592499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 6-methoxynicotinic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: High-Efficiency Esterification of 2-(6-Methoxypyridin-3-yl)acetic Acid
Executive Summary & Strategic Analysis
The esterification of 2-(6-methoxypyridin-3-yl)acetic acid is a pivotal transformation in the synthesis of CRTH2 antagonists, kinase inhibitors, and other pyridine-based pharmaceutical intermediates. While esterification is a fundamental organic reaction, this specific substrate presents unique challenges due to the amphoteric nature of the pyridine ring and the electronic sensitivity of the 2-methoxy substituent.
Chemical Context and Challenges[1][2][3][4]
-
Pyridine Basicity: The pyridine nitrogen (pKₐ ~3.0–3.5 for 2-methoxypyridines) can act as a proton trap or nucleophile. In acid-catalyzed protocols, the molecule exists primarily as the pyridinium salt, which significantly alters its solubility and electrophilicity.
-
Methoxy Group Stability: The 2-methoxypyridine moiety is susceptible to acid-mediated hydrolysis (cleavage to 2-pyridone) under vigorous aqueous acidic conditions. Anhydrous protocols are strictly required to preserve this functionality.
-
Regiochemistry: The acetic acid side chain is the primary reactive site. However, the pyridine nitrogen can undergo quaternization if alkyl halides are used indiscriminately.
Method Selection Matrix
We present two validated protocols. Protocol A is the industry standard for scalability and cost-efficiency. Protocol B is a mild alternative for parallel synthesis or when acid-sensitive protecting groups are present elsewhere.
| Feature | Protocol A: Thionyl Chloride / Methanol | Protocol B: Alkylation (MeI / Base) |
| Mechanism | Acid-catalyzed Fischer Esterification (In situ HCl) | Sɴ2 Nucleophilic Substitution |
| Scale | Gram to Kilogram | Milligram to Gram |
| Byproducts | SO₂, HCl (Gas) | KI, inorganic salts |
| Key Advantage | Self-scavenging water , high yield, low cost | Mild conditions, no acidic exposure |
| Risk | 2-Pyridone formation if water enters | N-methylation (quaternization) |
Mechanistic Insight
Understanding the reaction pathway is critical for troubleshooting. The acid-catalyzed route relies on the in situ generation of anhydrous HCl.
Figure 1: Mechanistic pathway for the SOCl₂ mediated esterification. Note that the pyridine ring will be protonated during the reaction, protecting it from oxidation but requiring neutralization during workup.
Detailed Experimental Protocols
Protocol A: Acid-Catalyzed Methanolysis (Gold Standard)
Recommended for scale-up (>1g).
Reagents & Equipment
-
Substrate: 2-(6-methoxypyridin-3-yl)acetic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous Methanol (0.2 M concentration relative to substrate)
-
Equipment: Flame-dried RBF, reflux condenser, drying tube (CaCl₂), ice bath.
Step-by-Step Procedure
-
Setup: Charge a flame-dried round-bottom flask with anhydrous Methanol. Cool to 0°C using an ice bath.
-
Activation: Add Thionyl Chloride dropwise over 15–20 minutes.
-
Addition: Add solid 2-(6-methoxypyridin-3-yl)acetic acid in one portion.
-
Observation: The solid will dissolve as it converts to the hydrochloride salt.
-
-
Reaction: Remove the ice bath and stir at room temperature for 30 minutes, then heat to reflux (65°C) for 2–3 hours.
-
Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LCMS. The acid starting material (polar) should disappear; the ester (less polar) will appear.
-
-
Workup (Critical):
-
Cool the mixture to room temperature.
-
Concentrate in vacuo to remove solvent and excess HCl. Do not overheat (>45°C) to prevent hydrolysis.
-
Neutralization: Redissolve the residue in EtOAc. Slowly add saturated aqueous NaHCO₃ at 0°C until pH ~8.
-
Why: You must liberate the free base pyridine from its HCl salt to extract it into the organic layer.
-
-
Isolation: Separate layers. Extract aqueous layer 2x with EtOAc. Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Mild Alkylation (Alternative)
Recommended for small scale (<100mg) or acid-sensitive substrates.
Reagents
-
Substrate: 1.0 equiv
-
Base: Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv)
-
Alkylating Agent: Methyl Iodide (MeI) (1.2 equiv)
-
Solvent: DMF or Acetone (0.1 M)
Procedure
-
Dissolve substrate in DMF.
-
Add Cs₂CO₃ and stir for 10 minutes (deprotonation of carboxylic acid).
-
Add MeI dropwise.
-
Stir at RT for 4–16 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water (to remove DMF).
Process Workflow & Visualization
Figure 2: Operational workflow for Protocol A. The neutralization step (Step 4) is the critical control point for yield.
Quality Control & Data Specifications
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | White to off-white solid/oil | Color often darkens if traces of HCl remain. |
| ¹H NMR (CDCl₃) | δ 3.70 (s, 3H, -COOCH ₃) | Diagnostic singlet for methyl ester. |
| ¹H NMR (CDCl₃) | δ 3.92 (s, 3H, -OCH ₃) | Methoxy group on pyridine ring. |
| ¹H NMR (CDCl₃) | δ 3.55 (s, 2H, -CH ₂-) | Benzylic-type methylene protons. |
| LCMS (ESI+) | [M+H]⁺ = 182.08 | Calc. MW = 181.07 |
Solvent Compatibility Table
| Solvent | Suitability | Comment |
| Methanol | Excellent | Reactant and solvent.[4][5] High solubility of salt. |
| Ethanol | Good | For ethyl ester synthesis. Slower rate than MeOH. |
| DCM | Moderate | Can be used as co-solvent if substrate is insoluble, but slower. |
| Water | Forbidden | Causes hydrolysis of product and reagent. |
Troubleshooting & Safety
-
Issue: Low Yield.
-
Cause: Incomplete neutralization. The pyridine salt is water-soluble.
-
Fix: Ensure the aqueous layer pH is >8 before discarding. Re-extract aqueous layer with DCM/Isopropanol (3:1) if necessary.[2]
-
-
Issue: Pyridone Formation (Demethylation).
-
Cause: Reaction temperature too high (>70°C) or presence of water during reflux.
-
Fix: Use strictly anhydrous MeOH. Maintain bath temp at 65°C.
-
-
Safety: SOCl₂ is corrosive and toxic. Perform all additions in a fume hood. Quench excess SOCl₂ carefully.
References
-
Vertex Pharmaceuticals. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. PubMed. Link
-
Organic Syntheses. (2019). The Direct Acyl-Alkylation of Arynes.[6] Org.[3][6][7][8][9][10] Synth. 2019, 96, 80-97.[6] Link
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.Link
-
MDPI. (2022). Synthesis of 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid.[11] Molecules.[12][2][3][4][5][6][7][8][9][10][13][14] Link
-
National Institutes of Health (NIH). (2011). Direct Methoxypyridine Functionalization Approach. PMC. Link
Sources
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Application Notes and Protocols for the Hydrolysis of Methyl 2-(6-methoxypyridin-3-yl)acetate
An Application Guide for Drug Development Professionals
Introduction: The Significance of 2-(6-methoxypyridin-3-yl)acetic Acid
2-(6-methoxypyridin-3-yl)acetic acid is a crucial heterocyclic building block in modern medicinal chemistry and drug development. Its structural motif is found in a variety of pharmacologically active agents, making it a valuable intermediate for synthesizing complex molecular architectures. For instance, related pyridine acetic acid derivatives are key intermediates in the synthesis of drugs like the anti-osteoporosis agent risedronate sodium[1]. The controlled and efficient synthesis of this acid from its corresponding methyl ester, Methyl 2-(6-methoxypyridin-3-yl)acetate, is a fundamental step in many synthetic routes.
This document provides a detailed guide for researchers and scientists on the reaction conditions for the hydrolysis of this ester. We will explore the underlying chemical principles, present validated protocols for both base- and acid-catalyzed methods, and discuss the rationale behind key experimental choices to ensure reproducible and high-yield outcomes.
Chemical Theory and Mechanistic Insight
The conversion of an ester to a carboxylic acid via hydrolysis is a cornerstone reaction in organic synthesis. The choice between acid-catalyzed and base-catalyzed (saponification) pathways depends on the substrate's stability and the desired reaction kinetics.
Base-Catalyzed Hydrolysis (Saponification)
This is often the preferred method for simple esters due to its effectively irreversible nature. The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group. In the final, rapid, and irreversible step, the strongly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final acid-base reaction drives the equilibrium entirely towards the products, ensuring a complete reaction.
Acid-Catalyzed Hydrolysis
In this pathway, the reaction is initiated by the protonation of the carbonyl oxygen by a strong acid (e.g., H₃O⁺). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[2] A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as the leaving group. Unlike saponification, every step in the acid-catalyzed mechanism is reversible. To drive the reaction to completion, it is essential to use a large excess of water, in accordance with Le Châtelier's principle. While effective, this method is generally slower than base-catalyzed hydrolysis.[3]
The diagram below illustrates the general mechanism for base-catalyzed ester hydrolysis.
Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.
Comparative Analysis of Reaction Conditions
The selection of an appropriate hydrolysis protocol is critical for success. The following table summarizes and compares the key parameters of the two primary methods.
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Catalyst/Reagent | Strong Base (e.g., NaOH, LiOH, KOH) | Strong Acid (e.g., HCl, H₂SO₄) |
| Solvent | Water with a co-solvent (MeOH, EtOH, THF) | Water, often in large excess |
| Temperature | Room Temperature to mild heat (e.g., 60 °C) | Elevated temperatures, often reflux |
| Reaction Time | Typically faster (1-4 hours) | Typically slower (4-24 hours) |
| Key Feature | Irreversible due to final deprotonation step | Reversible equilibrium process |
| Work-up | Acidification is required to protonate the carboxylate salt | Neutralization is required to remove excess acid |
| Advantages | High yield, fast, and goes to completion. | Useful for base-sensitive substrates. |
| Disadvantages | Not suitable for substrates with base-sensitive functional groups. | Reversible nature requires specific conditions (excess water) to ensure completion; can be slow. |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the hydrolysis of Methyl 2-(6-methoxypyridin-3-yl)acetate.
Protocol 1: High-Efficiency Base-Catalyzed Hydrolysis (Saponification)
This protocol is recommended for its speed and high yield. The use of a methanol/water co-solvent system ensures the solubility of both the starting ester and the hydroxide reagent.
Materials:
-
Methyl 2-(6-methoxypyridin-3-yl)acetate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1 M and 2 M solutions
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, Buchner funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(6-methoxypyridin-3-yl)acetate (1.0 eq) in a 3:1 mixture of methanol and water (e.g., 15 mL MeOH and 5 mL H₂O per 1 g of ester).
-
Base Addition: To the stirring solution, add an aqueous solution of NaOH (1.5 eq, e.g., as a 2 M solution). Note: Lithium hydroxide is often preferred as it can lead to cleaner reactions and easier isolation of the product.
-
Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 1-3 hours).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification & Isolation: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with vigorous stirring. Monitor the pH, continuing to add acid until the pH is approximately 3-4. The product, 2-(6-methoxypyridin-3-yl)acetic acid, should precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
-
(Alternative) Extraction: If the product does not precipitate, extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative, particularly if the substrate contains base-labile functional groups. It requires more forcing conditions to drive the equilibrium.
Materials:
-
Methyl 2-(6-methoxypyridin-3-yl)acetate
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend Methyl 2-(6-methoxypyridin-3-yl)acetate (1.0 eq) in 6 M aqueous HCl (using a large excess, e.g., 20 mL per 1 g of ester).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is significantly slower and may require 8-24 hours to reach completion.
-
Cooling and Neutralization: After completion, cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly, add saturated NaHCO₃ solution to neutralize the excess acid until gas evolution ceases and the pH is approximately 7-8.
-
Isolation: The product may precipitate upon neutralization. If so, collect it by vacuum filtration, wash with cold water, and dry.
-
Extraction: If no precipitate forms, extract the neutralized solution with ethyl acetate (3 x volume). Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product from either method can be further purified by recrystallization (e.g., from an ethanol/water mixture) if necessary.
General Experimental Workflow
The following diagram provides a high-level overview of the process from starting material to final product, applicable to both protocols with variations in the work-up step.
Caption: High-Level Experimental Workflow for Ester Hydrolysis.
Conclusion
The hydrolysis of Methyl 2-(6-methoxypyridin-3-yl)acetate is a straightforward yet critical transformation. For most applications, base-catalyzed hydrolysis (saponification) using NaOH or LiOH in a mixed solvent system offers a rapid, efficient, and high-yielding route to the desired 2-(6-methoxypyridin-3-yl)acetic acid. The acid-catalyzed method, while slower, remains a viable alternative. By understanding the mechanisms and carefully controlling the reaction and work-up conditions as detailed in these protocols, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.
References
-
Shi, Z., Hsieh, Y., Weinberg, N., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(4), 544-553. [Link]
-
Hsieh, Y., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate — Part 1. Kinetic experiments. Canadian Journal of Chemistry, 87(4), 537-543. [Link]
-
V, S., & P, R. (2020). Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Graduate Students. World Journal of Chemical Education, 8(3), 136-140. [Link]
-
Kalinguarachchi, H. (2022, February 18). Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. YouTube. [Link]
-
Scribd. (n.d.). Kinetics of Methyl Acetate Hydrolysis. [Link]
- Google Patents. (1998).
- Google Patents. (1982).
-
ResearchGate. (n.d.). Schematic reaction mechanism of the acid-catalyzed hydrolysis of methyl acetate. [Link]
- Google Patents. (2005). New method for preparing 3-pyridine acetic hydrochloride. CN1246313C.
-
Lee, J., et al. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Archives of Pharmacal Research, 24(6), 491-495. [Link]
-
Ferreira, L. M., & Branco, P. S. (2022). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molbank, 2022(4), M1484. [Link]
- Google Patents. (2019). Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile. US20190106438A1.
Sources
- 1. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Graduate Students [pubs.sciepub.com]
Application Note: Nucleophilic Substitution Strategies for Methyl 2-(6-methoxypyridin-3-yl)acetate
Introduction & Scaffold Analysis
Methyl 2-(6-methoxypyridin-3-yl)acetate (CAS: 943541-27-3) is a versatile heterocyclic building block widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and molecular imaging agents (e.g.,
For drug development professionals, mastering the nucleophilic substitution patterns of this molecule is critical for scaffold diversification. This guide details the specific protocols for manipulating these sites, focusing on Acyl Nucleophilic Substitution (S_NAc) at the ester and Nucleophilic Aromatic Substitution (S_NAr) pathways involving the methoxypyridine moiety.
Reactivity Profile
The molecule presents two distinct electrophilic centers susceptible to nucleophilic attack:[3]
-
Site A (Ester Carbon): Highly susceptible to S_NAc (aminolysis, hydrolysis). The adjacent pyridine ring (at the 3-position) exerts a mild electron-withdrawing inductive effect, slightly increasing the electrophilicity of the carbonyl carbon compared to phenylacetates.
-
Site B (Pyridine C6): The C6 position (ortho to nitrogen) bears a methoxy group. While methoxides are generally poor leaving groups, the electron-deficient nature of the pyridine ring allows for substitution under specific activation conditions (e.g., acid catalysis or transition metal mediation), or more commonly, O-demethylation to the pyridone.
Decision Logic & Reaction Pathways
The following flowchart outlines the strategic decision-making process for functionalizing this scaffold.
Protocol 1: Nucleophilic Acyl Substitution (Amidation)[2]
Converting the methyl ester to an amide is a standard medicinal chemistry transformation. While hydrolysis followed by peptide coupling is reliable, direct aminolysis is preferred for high-throughput library generation to avoid a two-step sequence.[1][2]
Method A: TBD-Catalyzed Direct Aminolysis
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a potent organocatalyst that activates both the ester and the amine nucleophile, allowing the reaction to proceed under mild conditions without metal waste.[1]
Applicability: Primary and sterically unhindered secondary amines.[2]
Reagents:
-
Substrate: Methyl 2-(6-methoxypyridin-3-yl)acetate (1.0 equiv)[1][2]
-
Amine: 1.5 – 2.0 equiv[2]
-
Catalyst: TBD (0.1 – 0.2 equiv)[2]
-
Solvent: Toluene or THF (Anhydrous)[2]
Procedure:
-
Dissolution: In a sealed tube, dissolve the substrate (100 mg, 0.55 mmol) in anhydrous Toluene (2 mL).
-
Addition: Add the amine (0.83 mmol) followed by TBD (7.6 mg, 0.055 mmol).
-
Reaction: Seal the vessel and heat to 60 °C for 4–12 hours. Monitor by LCMS for the disappearance of the methyl ester peak (M+H ~182).
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated NH₄Cl (to remove TBD) and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically 0-10% MeOH in DCM).
Mechanism Note: TBD operates via a dual activation mechanism, hydrogen-bonding to the ester carbonyl oxygen while simultaneously deprotonating the incoming amine, significantly lowering the activation energy for the tetrahedral intermediate formation.
Protocol 2: Pyridine Core Modification (S_NAr & Demethylation)
The 6-methoxy group is a "masked" pyridone.[1] Direct displacement of the methoxy group by amines (classic S_NAr) is kinetically slow due to the strength of the C-O bond and the electron-donating nature of the methoxy group (which deactivates the ring toward nucleophilic attack compared to a halogen).
The most robust strategy for diversification is Demethylation followed by Re-activation .
Method B: Regioselective Demethylation to 6-Pyridone
This protocol utilizes Iodotrimethylsilane (TMSI), generated in situ, to cleave the methyl ether via an S_N2 mechanism at the methyl group (where the iodide acts as the nucleophile), formally resulting in substitution at the pyridine oxygen.
Reagents:
Procedure:
-
Preparation: Dissolve the substrate (1.0 equiv) and NaI (2.0 equiv) in dry MeCN (0.2 M concentration).
-
Activation: Add TMSCl (2.0 equiv) dropwise at room temperature. The mixture may turn yellow/orange.
-
Reflux: Heat the mixture to reflux (80 °C) for 2–6 hours.
-
Checkpoint: LCMS will show a shift from mass 182 (Ester) to ~168 (Pyridone acid/ester mix).[2] Note that the ester may also hydrolyze under these conditions if water is present, or be cleaved by TMSI.
-
-
Quench: Cool to RT. Quench with aqueous sodium thiosulfate (to reduce iodine) and water.[2]
-
Isolation: The pyridone product is often polar.[2] Extract with n-butanol or purify the aqueous residue directly via preparative HPLC.[1][2]
Method C: Conversion to 2-Chloropyridine (S_NAr Precursor)
Once the pyridone is obtained (Method B), it can be converted to the 2-chloro derivative, which is a highly reactive substrate for standard S_NAr with amines.
Procedure:
-
Suspend the pyridone intermediate in POCl₃ (excess, solvent/reagent).
-
Heat to 100 °C for 2 hours.
-
Evaporate excess POCl₃ under vacuum.[2]
-
Neutralize carefully with saturated NaHCO₃ (ice bath) and extract with DCM.
-
Result: Methyl 2-(6-chloropyridin-3-yl)acetate.[1][2] This intermediate will now react rapidly with amines in DMSO/DIEA at 80 °C to yield 2-aminopyridine derivatives.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Aminolysis | Moisture in solvent deactivating TBD or competing hydrolysis.[1][2] | Ensure Toluene/THF is dried over molecular sieves.[2] Switch to AlMe₃ (Trimethylaluminum) protocol if TBD fails (requires inert atmosphere).[2] |
| Decarboxylation | 3-Pyridylacetic acids are prone to thermal decarboxylation.[1][2] | Avoid prolonged heating >100 °C under acidic conditions.[2] Keep the ester intact until the final step if possible. |
| Incomplete Demethylation | TMSI quenched by ambient moisture.[2] | Use freshly distilled TMSCl and dry NaI.[2] Perform under N₂ atmosphere. |
| N-Alkylation vs O-Alkylation | Pyridone tautomerism during subsequent steps. | When alkylating the pyridone, use non-polar solvents (e.g., Toluene/Ag₂CO₃) to favor O-alkylation, or polar aprotic (DMF/K₂CO₃) to favor N-alkylation. |
References
-
S_NAr Mechanisms in Pyridines
- Topic: Reactivity order of leaving groups in pyridines (F > NO2 > Cl > Br > OMe).
-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[2]
- Context: Explains why direct displacement of OMe is difficult without prior activ
-
TBD Catalyzed Aminolysis
-
Demethylation of 2-Methoxypyridines
-
Synthesis of Alpha-Synuclein Ligands
Sources
Application of Methyl 2-(6-methoxypyridin-3-yl)acetate in heterocyclic chemistry
Application Note: Strategic Utilization of Methyl 2-(6-methoxypyridin-3-yl)acetate in Heterocyclic Chemistry
Part 1: Executive Summary & Strategic Value
Methyl 2-(6-methoxypyridin-3-yl)acetate (CAS: N/A for specific ester, but derivative of CAS 1060814-79-0 analogs) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its utility extends beyond simple building block status; it serves as a bifunctional divergence point for drug discovery campaigns targeting kinases (e.g., MET, p38 MAP), GPCRs, and KRAS effectors.
Why this molecule matters:
-
The "Masked" Pharmacophore: The 6-methoxypyridine moiety acts as a lipophilic precursor to the 2-pyridone (6-oxo-1,6-dihydropyridine) system, a critical hydrogen-bond donor/acceptor motif found in blockbuster drugs like Cabozantinib and Ripretinib .
-
Electronic Tuning: The methoxy group creates a unique electronic bias, facilitating electrophilic aromatic substitution at the C5 position while deactivating the C2 position against nucleophilic attack compared to the halo-pyridine analogs.
-
Linker Versatility: The acetate side chain provides a pre-installed 2-carbon linker with an acidic
-methylene, enabling rapid C-C bond formation via alkylation or condensation without requiring harsh lithiation steps.
Part 2: Chemical Profile & Reactivity Map
| Property | Specification / Characteristic |
| Molecular Formula | |
| Molecular Weight | 181.19 g/mol |
| Key Functional Groups | Methyl Ester (electrophile), Methoxy (EDG/leaving group), Pyridine N (basic/coordinating) |
| Pyridine N: ~3.5 (lowered by ester EWG); | |
| Solubility Profile | High: DCM, THF, EtOAc, MeOH.[1][2] Low: Hexanes, Water. |
Reactivity Hotspots
-
Site A (Ester Carbonyl): Susceptible to reduction (to alcohol), aminolysis (to amide), and hydrolysis.
-
Site B (
-Methylene): Acidic protons allow for mono/di-alkylation or Knoevenagel condensations. -
Site C (Methoxy Group): Chemoselective O-demethylation to yield the pyridone lactam.
-
Site D (Pyridine Nitrogen): N-oxidation to N-oxide for metabolic stability tuning.
Part 3: Detailed Experimental Protocols
Protocol A: Chemoselective O-Demethylation (The "Masked" Pyridone Strategy)
Context: Converting the lipophilic methoxypyridine into the polar pyridone pharmacophore is a late-stage functionalization tactic. Traditional HBr/AcOH methods often hydrolyze the ester. This protocol uses L-Selectride for chemoselectivity.
Materials:
-
Substrate: Methyl 2-(6-methoxypyridin-3-yl)acetate (1.0 eq)
-
Reagent: L-Selectride (1.0 M in THF, 3.0 eq)
-
Solvent: Anhydrous THF
-
Quench: Methanol[3]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous THF (7.0 mL, 0.15 M).
-
Addition: Cool to 0°C. Add L-Selectride solution (3.0 mL, 3.0 mmol) dropwise via syringe over 10 minutes. Note: Gas evolution may occur.
-
Reflux: Warm to room temperature, then heat to reflux (66°C) for 12 hours. Monitor by TLC (EtOAc/Hex 1:1) or LCMS. The methoxy signal (
~3.9 ppm) will disappear. -
Quench: Cool to 0°C. Carefully add MeOH (5 mL) dropwise to quench excess hydride.
-
Workup: Concentrate in vacuo. Redissolve residue in DCM, wash with saturated
. Dry organic layer over .[1][4] -
Purification: Flash chromatography (DCM/MeOH gradient 0-10%) yields the 5-(methoxycarbonylmethyl)pyridin-2(1H)-one.
Mechanism: The bulky hydride attacks the methyl group of the ether via an
Protocol B: -Alkylation via Pd-Catalyzed Cross-Coupling
Context: Extending the carbon chain at the 3-position is crucial for building kinase inhibitor linkers. This protocol avoids unstable lithiated intermediates.
Materials:
-
Substrate: Methyl 2-(6-methoxypyridin-3-yl)acetate (1.0 eq)
-
Electrophile: Aryl Bromide (Ar-Br) (1.2 eq)
-
Catalyst:
(5 mol%) -
Ligand: Q-Phos or
(10 mol%) -
Base: LiHMDS (1.0 M in THF, 2.2 eq)
Step-by-Step Methodology:
-
Catalyst Pre-mix: In a glovebox or under Argon, mix
and Ligand in Toluene (2 mL) and stir for 15 min. -
Deprotonation: In a separate flask, dissolve the ester substrate in Toluene/THF (1:1) and cool to -78°C. Add LiHMDS dropwise. Stir for 30 min to generate the enolate.
-
Coupling: Add the Aryl Bromide to the enolate solution, followed immediately by the catalyst mixture via cannula.
-
Reaction: Warm to 80°C and stir for 4-6 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.[1][4] -
Result: Yields the
-aryl pyridine acetate, a precursor to chiral propionic acid derivatives.
Part 4: Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways available from this central scaffold.
Figure 1: Divergent synthetic pathways utilizing the Methyl 2-(6-methoxypyridin-3-yl)acetate scaffold.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Demethylation | Ester hydrolysis competing with demethylation. | Switch from aqueous acid (HBr) to anhydrous nucleophilic boron reagents (L-Selectride or |
| Poly-alkylation (Protocol B) | Enolate exchange or excess base. | Use strictly 1.05 eq of alkyl halide. Switch to "Mukaiyama-type" conditions using silyl ketene acetals if mono-alkylation is critical. |
| Reductive Dimerization | Radical coupling during reduction. | Avoid Na/EtOH. Use controlled hydride addition ( |
References
-
Chemoselective Demethylation: Synlett, "Chemoselective Demethylation of Methoxypyridines using L-Selectride". (Demonstrates the specificity of bulky hydrides for the methoxy-pyridine system over esters).
-
Pyridine Acetic Acid Chemistry: Organic Syntheses, "Preparation of Methyl 2-(2-acetylphenyl)acetate" (Analogous alpha-position chemistry and ester handling).
-
Drug Discovery Context: MDPI, "The Magic Methyl and Its Tricks in Drug Discovery". (Discusses the pharmacodynamic impact of methoxy/methyl substitution on pyridine rings).
-
Related Intermediate Synthesis: Arkivoc, "Synthesis of (S)-metolachlor via reductive ring opening". (Illustrates the use of methoxy-substituted aromatics in herbicide/drug synthesis).
Sources
Application Note: Storage and Handling Protocols for Methyl 2-(6-methoxypyridin-3-yl)acetate
Compound Profile & Physicochemical Identity[1][2][3]
Methyl 2-(6-methoxypyridin-3-yl)acetate is a specialized pyridine derivative frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of heterocyclic drug candidates. Its structural integrity is governed by the stability of the ester linkage and the electron-rich pyridine ring.
| Property | Specification |
| Chemical Name | Methyl 2-(6-methoxypyridin-3-yl)acetate |
| CAS Number | 943541-27-3 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Physical State | Viscous oil or low-melting solid (Temperature dependent) |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate, DCM |
| pKa (Pyridine N) | ~4.5 - 5.5 (Estimate: Weakly basic) |
Stability & Reactivity Analysis: The Mechanistic "Why"
As researchers, we must look beyond the label. The storage requirements for this compound are dictated by two primary degradation pathways: Hydrolysis-Driven Decarboxylation and Oxidative N-Oxide Formation .
The Hydrolysis-Decarboxylation Cascade (Critical)
While methyl esters are generally stable, pyridyl acetate esters possess a unique vulnerability.[1] If the ester hydrolyzes to its corresponding acid (2-(6-methoxypyridin-3-yl)acetic acid), the resulting acid is thermodynamically prone to decarboxylation .
-
Hydrolysis: Atmospheric moisture attacks the ester carbonyl, releasing methanol and forming the parent acetic acid.[1]
-
Decarboxylation: The pyridine ring acts as an electron sink, facilitating the loss of CO₂ from the acetic acid side chain, effectively destroying the compound and yielding 2-methoxy-5-methylpyridine.
Implication: Moisture exclusion is not just about purity; it is about preventing the irreversible loss of the carbon skeleton.[1]
Oxidative Sensitivity
The methoxy group at the C6 position donates electron density to the pyridine ring, making the nitrogen atom more nucleophilic and susceptible to oxidation by atmospheric oxygen over time, potentially forming the N-oxide.[1]
Degradation Pathway Diagram
The following diagram illustrates the cascade of failure if storage protocols are breached.
Figure 1: The Hydrolysis-Decarboxylation Cascade.[2] Moisture ingress triggers ester hydrolysis, leading to an unstable acid intermediate that spontaneously loses CO₂.[1]
Storage Protocol
To mitigate the pathways described above, a multi-barrier storage approach is required.[1]
Primary Storage Conditions
-
Temperature: -20°C is optimal. Long-term storage at 4°C is acceptable for periods < 1 month.
-
Atmosphere: Inert Gas (Argon or Nitrogen) .[1] Argon is preferred as it is heavier than air and provides a better blanket for liquids/oils.
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid polystyrene or low-density polyethylene (LDPE) which are permeable to moisture and oxygen.
Storage Decision Workflow
Figure 2: Decision tree for long-term storage and re-sealing of the compound.
Handling & Solubilization Protocol
Safety Precaution: Always wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a chemical fume hood to avoid inhalation of potential aerosols.
Thawing Procedure (The "Condensation Trap")
-
Risk: Opening a cold vial (-20°C) in a humid lab causes immediate water condensation inside the vial.
-
Protocol:
-
Remove vial from freezer.
-
Place in a desiccator or leave on the benchtop for 30–45 minutes until it reaches room temperature.
-
Wipe the exterior of the vial with a Kimwipe before opening.[1]
-
Solubilization
This compound is lipophilic. Do not attempt to dissolve directly in aqueous buffers.
| Solvent | Max Solubility | Application |
| DMSO | > 50 mg/mL | Stock solutions (Store at -20°C) |
| Ethanol | > 20 mg/mL | Chemical synthesis / evaporation |
| DMF | > 30 mg/mL | Peptide coupling / synthesis |
| Water | Insoluble | Do not use |
Stock Solution Preparation (Example: 10 mM in DMSO):
-
Weigh the specific amount of compound (e.g., 1.81 mg).[1]
-
Add calculated volume of anhydrous DMSO (e.g., 1.0 mL).[1]
-
Vortex gently. If the compound is an oil, ensure it is fully dissolved from the vial walls.[1]
-
Aliquot into single-use vials to avoid freeze-thaw cycles.
Quality Control & Self-Validation
Before committing this compound to a critical experiment, validate its integrity.
NMR Validation (Self-Check)
-
Solvent: CDCl₃ or DMSO-d₆.
-
Key Signals to Watch:
-
Signs of Degradation:
-
Disappearance of the methyl ester singlet (Hydrolysis).[1]
-
Appearance of a new methyl signal ~2.3 ppm (indicating decarboxylation to the methyl-pyridine).
-
TLC Check
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).[1]
-
Observation: The ester should run as a distinct spot. A streak near the baseline indicates hydrolysis (acid formation).[1]
Emergency Procedures
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
-
Skin Contact: Wash with soap and water. The compound is an organic ester; lipophilic absorption is possible.[1]
-
Spill: Absorb with inert material (sand, vermiculite).[1] Do not use combustible materials like sawdust.[1] Clean surface with ethanol followed by water.
References
-
Chemical Identity & CAS
-
Methyl 2-(6-methoxypyridin-3-yl)acetate.[3] CAS No. 943541-27-3. (Verified via chemical vendor databases).
-
-
Mechanistic Insight (Decarboxylation)
-
Borowski, P., et al. (2011).[1][4] "Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation." Journal of Molecular Modeling. Link[1]
-
Note: This reference establishes the instability of pyridylacetic acids, validating the requirement for strict moisture control for the ester precursor.[1]
-
-
General Pyridine Ester Handling
-
Synthesis & Reactivity Context
Sources
- 1. CN104119228B - A kind of method of synthesizing methoxy methyl acetate - Google Patents [patents.google.com]
- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Optimizing yield in the synthesis of Methyl 2-(6-methoxypyridin-3-yl)acetate
Technical Support Center: Optimizing Yield in the Synthesis of Methyl 2-(6-methoxypyridin-3-yl)acetate
Welcome to the Technical Support Center. This guide provides actionable troubleshooting strategies for researchers and drug development professionals synthesizing Methyl 2-(6-methoxypyridin-3-yl)acetate . We have structured this guide to cover the two predominant synthetic routes:
-
Direct Esterification of 2-(6-methoxypyridin-3-yl)acetic acid.
-
Palladium-Catalyzed α-Arylation of dimethyl malonate with 5-bromo-2-methoxypyridine, followed by Krapcho Decarboxylation .
Section 1: Mechanistic Workflows
Route A: Direct Esterification Pathway
Direct esterification pathway via an acyl chloride intermediate.
Route B: Pd-Catalyzed α-Arylation & Decarboxylation
Two-step Pd-catalyzed α-arylation and Krapcho decarboxylation sequence.
Section 2: Route Comparison & Quantitative Data
| Synthesis Route | Overall Yield | Scalability | Key Reagents | Primary Yield Bottleneck |
| Direct Esterification | 85–95% | Excellent | SOCl₂, MeOH | Trace water, incomplete activation |
| Pd-Catalyzed Arylation | 60–75% | Moderate | Pd(dppf)Cl₂, LiCl | Catalyst degradation, decarboxylation tarring |
Section 3: Troubleshooting Guides & FAQs
Route A: Direct Esterification (Thionyl Chloride Method)
Q1: Why is my esterification yield stalling at 70% despite using excess methanol? Expertise & Experience: When using SOCl₂, it is critical to ensure complete consumption of the carboxylic acid before adding methanol. If unreacted SOCl₂ remains, it reacts with methanol to form dimethyl sulfite and HCl. Causality: The excess HCl protonates the basic nitrogen on the pyridine ring, causing the starting material to precipitate as an insoluble hydrochloride salt. This effectively removes it from the reactive phase, stalling the reaction. Solution: Stir the acid with SOCl₂ (or oxalyl chloride) until gas evolution ceases completely before introducing methanol dropwise at 0 °C.
Q2: I am observing a byproduct with a mass corresponding to the loss of the methoxy group (-30 Da). What is happening? Expertise & Experience: This indicates ether cleavage. While the 6-methoxy group on the pyridine ring is relatively stable, prolonged reflux in the presence of strong acids (especially if using HCl gas or H₂SO₄) can lead to demethylation, forming the pyridone tautomer. Solution: Keep reaction temperatures below 65 °C and limit reaction time to 4 hours. Alternatively, switch to a milder coupling agent like EDC/DMAP.
Route B: Palladium-Catalyzed α-Arylation & Decarboxylation
Q3: The Pd-catalyzed coupling with dimethyl malonate gives low conversion (<50%). How can I drive this to completion? Expertise & Experience: The α-arylation of malonates is highly sensitive to base selection and oxygen [5]. Potassium tert-butoxide (t-BuOK) is required to fully deprotonate the malonate (pKa ~13). Causality: If the base is wet, it hydrolyzes the ester instead of deprotonating the alpha-carbon. Furthermore, the Pd(dppf)Cl₂ catalyst is prone to oxidation in the presence of air, which kills the catalytic cycle. Solution: Perform rigorous degassing (freeze-pump-thaw) and use strictly anhydrous 1,4-dioxane. Ensure the t-BuOK is freshly sublimed or sourced from a newly opened bottle.
Q4: The Krapcho decarboxylation step (LiCl/DMSO) is yielding a black tar and poor product recovery. Expertise & Experience: High temperatures (130–150 °C) in DMSO can cause thermal degradation of the pyridine ring and polymerization. Causality: Krapcho decarboxylation relies on the nucleophilic attack of chloride on the methyl group, followed by the release of CO₂ [3]. If water is completely absent, the intermediate carbanion cannot be rapidly protonated, leading to uncontrolled side reactions. Solution: Add exactly 1 to 2 equivalents of H₂O to the DMSO/LiCl mixture[4]. This facilitates the protonation of the enolate intermediate, allowing you to lower the reaction temperature to 110–120 °C, preventing tar formation.
Section 4: Validated Experimental Protocols
Protocol A: Direct Esterification (Self-Validating System)
-
Activation: Suspend 2-(6-methoxypyridin-3-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under N₂. Add a catalytic amount of DMF (0.05 eq).
-
Chlorination: Add SOCl₂ (1.5 eq) dropwise. Validation Check: The suspension should become a clear solution as the acid chloride forms, accompanied by SO₂/HCl gas evolution. Stir at room temperature for 2 hours.
-
Esterification: Cool the mixture back to 0 °C. Add anhydrous methanol (5.0 eq) dropwise. Stir for 1 hour.
-
Workup: Concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (pH ~8) to free-base the pyridine ring. Extract with ethyl acetate (3x). Dry over MgSO₄, filter, and concentrate to yield the pure methyl ester [1].
Protocol B: Pd-Catalyzed Malonate Coupling & Decarboxylation
-
α-Arylation: In an oven-dried, N₂-flushed Schlenk flask, combine 5-bromo-2-methoxypyridine (1.0 eq), dimethyl malonate (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and t-BuOK (2.5 eq) in anhydrous 1,4-dioxane.
-
Coupling: Heat at 90 °C for 12 hours. Validation Check: A color change from red/orange to dark brown indicates catalyst turnover. Cool, filter through Celite, and concentrate to obtain crude dimethyl 2-(6-methoxypyridin-3-yl)malonate [2].
-
Krapcho Decarboxylation: Dissolve the crude intermediate in DMSO. Add LiCl (2.0 eq) and exactly H₂O (1.5 eq).
-
Heating: Heat to 120 °C for 4 hours. Validation Check: Vigorous bubbling (CO₂ evolution) confirms the decarboxylation is proceeding [3].
-
Workup: Cool to room temperature, dilute with water, and extract with diethyl ether (4x). Wash the organic layer with brine (to remove DMSO), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the target molecule.
References
- Topical formulations. Google Patents (WO2020106304A1).
- Factor IXa inhibitors. Google Patents (WO2016094260A1).
-
Krapcho decarboxylation. Wikipedia. Available at: [Link]
-
Advances in the Krapcho Decarboxylation. Scite.ai. Available at:[Link]
-
Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Hartwig Group. Available at: [Link]
Technical Support Center: Troubleshooting Low Conversion Rates for Pyridine Acetate Esterification
Welcome to the technical support center for pyridine acetate esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyridine acetate esters. Low conversion rates are a frequent impediment, and this document provides a structured, in-depth approach to troubleshooting, grounded in chemical principles and practical field experience.
I. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues that can lead to low conversion rates. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions and experimental protocols.
Q1: My esterification reaction has stalled, or the conversion rate is unacceptably low. What are the primary factors I should investigate?
Low conversion in an esterification reaction is typically an indication that the reaction equilibrium is not being effectively shifted towards the product side, or that kinetic barriers are not being sufficiently overcome. The esterification of a carboxylic acid with an alcohol is a reversible process.[1][2][3] To achieve high yields, the equilibrium must be driven forward.
Core Areas for Investigation:
-
Water Removal: The formation of water as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants.[1][4]
-
Catalyst Inefficiency: The catalyst may be inappropriate for the specific substrates, deactivated, or used in insufficient quantities.
-
Reaction Temperature: The temperature might be too low to provide the necessary activation energy, or too high, leading to side reactions and decomposition.[1][4]
-
Reactant Purity and Stoichiometry: The presence of impurities, especially water, in the starting materials can inhibit the reaction.[5] An inappropriate ratio of alcohol to carboxylic acid can also limit the conversion.
Q2: I suspect water is inhibiting my reaction. How can I effectively remove it?
Effective water removal is paramount for driving the esterification equilibrium towards the product.[4][6]
Solutions:
-
Azeotropic Removal with a Dean-Stark Apparatus: This is a highly effective method.[2][4][7] By using a solvent that forms a lower-boiling azeotrope with water (e.g., toluene, benzene, or cyclohexane), water can be continuously removed from the reaction mixture as it forms.[7]
-
Use of a Drying Agent: Molecular sieves (3Å or 4Å) can be added directly to the reaction mixture to sequester water. This is a convenient method for smaller-scale reactions.
-
Excess Alcohol as a Driving Force: Using a large excess of the alcohol can shift the equilibrium towards the ester product, in accordance with Le Chatelier's principle.[2][4] The alcohol can often serve as the solvent as well.[4]
Experimental Protocol: Fischer-Speier Esterification with a Dean-Stark Trap
This protocol outlines a standard procedure for esterification with concurrent water removal.
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add the pyridine carboxylic acid (1.0 eq), the alcohol (3-5 eq), and an azeotropic solvent such as toluene (enough to fill the Dean-Stark trap).
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) (0.05-0.1 eq) or concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq).[4]
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. Upon cooling, the denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.
-
Monitoring: Monitor the reaction progress by tracking the amount of water collected in the trap and by analytical techniques like TLC or GC.[4][8] The reaction is complete when no more water is collected.
-
Workup: After cooling, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.[2][4] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.[4]
Q3: My choice of catalyst doesn't seem to be effective. What are my options, and how do I choose the right one?
The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][4]
Catalyst Options and Considerations:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Brønsted Acids | H₂SO₄, p-TsOH, Alkane Sulfonic Acids[7] | Highly effective, readily available, and inexpensive. | Can be corrosive, difficult to remove, and can lead to side reactions at high temperatures.[1] |
| Heterogeneous (Solid) Acids | Ion-exchange resins (e.g., Amberlyst 15), Zeolites, Sulfonated Polystyrene | Easily removed by filtration, can be recycled, and may offer improved selectivity.[1] | May have lower activity than homogeneous catalysts and can be more expensive. |
| Lewis Acids | Sc(OTf)₃, Bi(OTf)₃, MgCl₂ | Can be milder and more selective than Brønsted acids. | Can be sensitive to water and may be more expensive.[9][10] |
| Activating Agents | DCC/DMAP, EDC/DMAP | Effective for sterically hindered substrates and can be performed at room temperature.[11] | Can be expensive, and byproducts can be difficult to remove. |
Troubleshooting Steps:
-
Increase Catalyst Loading: If the reaction is slow, a modest increase in the catalyst concentration may improve the rate.[4]
-
Switch Catalyst Type: If you are observing side reactions or decomposition, a milder catalyst, such as a solid acid or a Lewis acid, may be beneficial.[4] For particularly challenging esterifications, especially with sensitive substrates, using activating agents like DCC with a DMAP catalyst can be a powerful alternative.
Q4: I'm observing the formation of significant byproducts. What are the likely side reactions and how can I mitigate them?
Side reactions can significantly reduce the yield of the desired ester.
Common Side Reactions:
-
Decarboxylation: Pyridine carboxylic acids can decarboxylate at elevated temperatures.[4]
-
Formation of the Monoester (for dicarboxylic acids): Incomplete esterification can lead to the formation of the monoester as the major product.[4]
-
Mitigation: To favor the formation of the diester, use a larger excess of the alcohol and ensure a sufficient reaction time.[4]
-
-
Polymerization: At high temperatures, intermolecular esterification can lead to the formation of oligomers or polymers.[4]
-
Mitigation: Lowering the reaction temperature and using a suitable solvent to ensure all reactants and products remain in solution can help to minimize polymerization.[4]
-
-
Side Reactions involving the Pyridine Ring: The pyridine ring itself can sometimes participate in side reactions, especially under harsh acidic conditions or high temperatures.
-
Mitigation: Employing milder reaction conditions and ensuring an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted reactions involving the pyridine nucleus.[4]
-
II. Frequently Asked Questions (FAQs)
Q: Can I use pyridine as both a solvent and a catalyst? A: While pyridine is a base and can be used as a solvent, in the context of Fischer-type esterification which requires an acid catalyst, it would be neutralized. However, pyridine is commonly used as a base and a nucleophilic catalyst in esterifications involving acid chlorides or anhydrides.[10][12][13] In these cases, it activates the acylating agent and scavenges the HCl or carboxylic acid byproduct.[12]
Q: How do I monitor the progress of my esterification reaction? A: Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively follow the disappearance of the starting materials and the appearance of the product.[4][5]
-
Gas Chromatography (GC): A quantitative method that can determine the relative concentrations of reactants and products.[8][14]
-
High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for less volatile compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by taking aliquots to determine the conversion.
Q: My final product is dark or contains colored impurities. What is the cause and how can I purify it? A: Dark coloration often indicates decomposition or side reactions, which can be caused by excessively high reaction temperatures.[4] To obtain a pure product, consider the following purification techniques:
-
Column Chromatography: A highly effective method for separating the desired ester from byproducts and unreacted starting materials.[4][5]
-
Recrystallization: If the ester is a solid, recrystallization from a suitable solvent can be an excellent purification method.[15]
-
Distillation: For volatile esters, distillation can be used for purification.[16]
-
Acid-Base Extraction: The basic nature of the pyridine ester can be exploited for purification. An acidic wash can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting.[5]
III. Visualizing the Process
Esterification Reaction Mechanism
Caption: The acid-catalyzed esterification mechanism.
Troubleshooting Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. orgosolver.com [orgosolver.com]
- 13. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scienceready.com.au [scienceready.com.au]
Technical Support Center: Purification of Methyl 2-(6-methoxypyridin-3-yl)acetate
Executive Summary & Compound Profile
Welcome to the Technical Support Center. This guide addresses the isolation and purification of Methyl 2-(6-methoxypyridin-3-yl)acetate . This molecule presents a specific set of challenges due to the amphoteric nature of the pyridine ring and the lability of the ester and methoxy groups.
Compound Profile:
-
Structure Analysis: Electron-rich pyridine ring (6-methoxy substituent) with a methyl ester side chain.
-
pKa (Pyridine N): ~3.3 (Less basic than unsubstituted pyridine due to the inductive effect of the ortho-methoxy group).
-
Critical Sensitivities:
-
Acid Sensitivity: Strong acids (e.g., HBr, conc. HCl) can cause demethylation of the methoxy group, yielding the 2-pyridone byproduct.
-
Base Sensitivity: The methyl ester is susceptible to hydrolysis under aqueous basic conditions (NaOH/LiOH).
-
Silica Interaction: Despite lower basicity, the pyridine nitrogen can still interact with acidic silanols, causing peak tailing.
-
Purification Strategy: Decision Matrix
The following decision tree outlines the logical flow for purifying this compound based on the crude profile (e.g., Palladium content from cross-coupling synthesis).
Figure 1: Purification Decision Matrix. Select the pathway based on the origin of your crude material.
Module 1: Chromatographic Challenges
Issue: Pyridine derivatives often streak or "tail" on standard silica gel, leading to poor resolution and mixed fractions. This is caused by the hydrogen bonding between the basic pyridine nitrogen and the acidic silanol (Si-OH) groups on the silica surface.
Protocol: Amine-Deactivated Silica Chromatography
The Fix: You must mask the acidic sites on the silica.
-
Modifier Selection: Use Triethylamine (TEA) or 1% NH₄OH in your eluent.
-
Column Pre-treatment:
-
Flush the column with 3-5 column volumes (CV) of the starting mobile phase containing 1-2% TEA .
-
Why? This saturates the active silanol sites before your compound is introduced.
-
-
Elution Gradient:
-
Solvent A: Hexanes (or Heptane) + 1% TEA.
-
Solvent B: Ethyl Acetate (EtOAc) + 1% TEA.
-
Gradient: Typically 0% → 40% B (adjust based on TLC Rf).
-
Note: The 6-methoxy group increases lipophilicity compared to unsubstituted pyridine acetates; expect elution at lower polarity than the corresponding pyridyl acetate.
-
Alternative Stationary Phase: If TEA is undesirable (e.g., interferes with subsequent steps), use Neutral Alumina (Brockmann Grade III). Alumina is less acidic than silica and minimizes tailing without amine modifiers.
Module 2: Metal Scavenging (Palladium Removal)
Issue: If synthesized via Suzuki-Miyaura coupling, the product likely contains residual Palladium (Pd). Pyridine nitrogens are excellent ligands for Pd, making simple filtration ineffective.
Protocol: Thiol-Based Scavenging
Mechanism: Thiol functional groups bind Pd with higher affinity than the pyridine nitrogen.
-
Reagent: Use a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU).
-
Procedure:
-
Dissolve crude oil in EtOAc or THF (10 mL/g).
-
Add Scavenger Resin (typically 20-50 wt% relative to crude mass, or 4-5 equivalents relative to Pd loading).
-
Heat: Stir at 40-50°C for 4-12 hours. Room temperature is often insufficient for pyridine-Pd complexes.
-
Filter: Pass through a 0.45 µm PTFE filter or a Celite pad.
-
Verify: Check Pd levels (ICP-MS) or visual color (product should be off-white/yellow, not grey/brown).
-
Alternative (Activated Carbon):
-
Use Darco® KB-G or Ecosorb® .
-
Warning: Activated carbon can adsorb the product itself, leading to yield loss. Always test on a small aliquot first.
Module 3: Chemical Stability & Workup Guide
This section details the "Do's and Don'ts" to prevent degradation during the workup phase.
| Parameter | Stability Status | Recommendation |
| Acid Stability | Moderate/Low | DO NOT reflux in strong acid (HBr, conc. HCl). This cleaves the methyl ether, forming the 2-pyridone . DO use weak acids (Citric Acid, pH 4-5) for washes. |
| Base Stability | Low | DO NOT expose to strong aqueous base (NaOH, LiOH) for extended periods. The methyl ester hydrolyzes rapidly. DO use NaHCO₃ or K₂CO₃ if neutralization is needed. |
| Oxidation | High | The pyridine ring is resistant to air oxidation. Standard atmosphere is safe. |
The "Smart" Extraction Trick
Because the pKa of 2-methoxypyridine (~3.3) is lower than typical alkyl amines (pKa ~10), you can separate it from amine impurities.
-
Dissolve crude in EtOAc.
-
Wash with 5% Citric Acid (aq) .
-
Result: Highly basic aliphatic amine impurities protonate and move to the water layer.
-
Product: The 2-methoxypyridine moiety (pKa 3.3) remains largely unprotonated at pH ~3-4 and stays in the Organic Layer .
-
-
Wash organic layer with Brine, Dry (Na₂SO₄), and concentrate.[1]
Module 4: Crystallization Strategies
If the crude purity is >85%, crystallization is superior to chromatography for scalability.
Suggested Solvent Systems:
-
EtOAc / Hexanes: Dissolve in minimum hot EtOAc, add Hexanes dropwise until cloudy. Cool slowly to 4°C.
-
MTBE / Heptane: Good for removing non-polar impurities.
-
Isopropyl Alcohol (IPA): Often yields blocky crystals for ester derivatives.
Troubleshooting FAQ
Q: I see a new spot on TLC after acid washing. What happened? A: You likely used an acid that was too strong or allowed the contact time to be too long. The new spot is likely the 2-pyridone derivative (from demethylation) or the carboxylic acid (from ester hydrolysis). Switch to a buffered wash (pH 5 phosphate buffer) or skip the acid wash entirely.
Q: The product is an oil and won't crystallize. A: This is common for methyl esters.
-
Trituration: Add cold pentane or hexanes and scratch the flask sides with a glass rod to induce nucleation.
-
High Vacuum: Ensure all residual solvent (especially EtOAc/DCM) is removed; trace solvent often inhibits lattice formation.
-
Seed: If you have any solid from a previous batch, use a seed crystal.
Q: My NMR shows broad peaks. A: This often indicates paramagnetic impurities (metal residues) or dynamic exchange if the sample is acidic (protonation equilibrium).
-
Fix: Run the Pd scavenging protocol (Module 2).
-
Fix: Add a small amount of solid K₂CO₃ to the NMR tube to ensure the free base form is measured.
References
-
Pyridine Basicity & pKa
-
Chromatographic Purification
-
Palladium Removal
-
Demethylation Risks
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Pyridine, 2-methoxy- [webbook.nist.gov]
- 3. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 6. 2-甲氧基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methyl 2-(6-methoxypyridin-3-yl)acetate Formulation & Troubleshooting
Welcome to the Technical Support Center for Methyl 2-(6-methoxypyridin-3-yl)acetate (CAS: 943541-27-3). This guide is engineered for researchers and drug development professionals encountering aqueous solubility bottlenecks with this specific functionalized pyridine derivative.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physicochemical causality behind the compound's behavior, establish self-validating formulation protocols, and provide authoritative workarounds to prevent compound degradation during solubilization.
The Physicochemical Challenge: Causality & Mechanisms
To successfully formulate Methyl 2-(6-methoxypyridin-3-yl)acetate, you must understand the competing chemical forces within its structure:
-
The Pyridine Nitrogen: The presence of the electron-donating methoxy group at the 6-position shifts the predicted
of the pyridine nitrogen to approximately 4.5[1][2]. At physiological pH (7.4), the molecule is entirely deprotonated, neutral, and highly lipophilic, causing immediate precipitation in standard aqueous buffers. -
The Methyl Ester Group: While lowering the pH protonates the pyridine ring to enhance solubility, the methyl acetate moiety is highly susceptible to both acid- and base-catalyzed ester hydrolysis[3]. Dropping the pH too low will cleave the ester into a carboxylic acid and methanol[4].
Formulation Decision Matrix
Use the following decision tree to select the optimal solubilization strategy based on your downstream application.
Figure 1: Decision matrix for selecting the appropriate solubilization workflow.
Troubleshooting FAQs
Q1: Why does Methyl 2-(6-methoxypyridin-3-yl)acetate crash out immediately when I dilute my DMSO stock into PBS (pH 7.4)?
A: This is a classic solvent-shift precipitation (also known as the "ouzo effect"). The compound is highly soluble in aprotic solvents like DMSO. However, when introduced to PBS at pH 7.4, the bulk aqueous environment forces the neutral, lipophilic molecules to aggregate. Because the
Q2: Can I just lower the buffer pH to 2.0 to force the pyridine ring to protonate and dissolve? A: No, this will degrade your compound. While a pH of 2.0 will fully protonate the pyridine nitrogen and achieve excellent solubility, it will trigger acid-catalyzed hydrolysis of the methyl ester[3]. Over a matter of hours, your active compound will convert into 2-(6-methoxypyridin-3-yl)acetic acid. The optimal "safe zone" for this molecule is a mildly acidic pH of 5.0–5.5, which balances partial ionization with ester stability.
Q3: What is the most reliable method for high-concentration in vivo dosing without using toxic levels of co-solvents? A: The gold standard for lipophilic, hydrolysis-prone compounds is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) [5][6]. The hydrophobic cavity of the cyclodextrin encapsulates the methoxypyridine and ester groups, shielding them from bulk water, while the hydrophilic exterior of the cyclodextrin maintains high aqueous solubility[7]. This prevents precipitation upon injection and protects the ester from rapid hydrolysis.
Quantitative Formulation Data
To assist in your experimental design, refer to the following self-validating data tables summarizing the trade-offs of various formulation environments.
Table 1: pH vs. Solubility & Stability Trade-off
| Environment pH | Pyridine State | Ester Stability | Aqueous Solubility | Recommendation |
| pH < 3.0 | Fully Protonated | Poor (Rapid Hydrolysis) | High (>10 mg/mL) | Avoid for long-term storage. |
| pH 5.0 - 5.5 | Partially Protonated | Excellent | Moderate | Optimal for aqueous stocks. |
| pH 7.4 (PBS) | Neutral | Moderate | Poor (Precipitates) | Requires co-solvents or HP-β-CD. |
| pH > 8.0 | Neutral | Poor (Base Hydrolysis) | Poor | Avoid entirely. |
Table 2: Co-Solvent Tolerability Limits
| Solubilizing Agent | Max Limit (In Vitro Cells) | Max Limit (In Vivo IV/IP) | Mechanism of Action |
| DMSO | 0.1% - 0.5% v/v | 5% - 10% v/v | Disrupts crystal lattice; aprotic solvent. |
| Tween-80 | 0.01% v/v | 2% - 5% v/v | Micellar encapsulation (Surfactant). |
| HP-β-CD | 1% - 2% w/v | 20% - 30% w/v | Host-guest inclusion complexation[6]. |
Solubilization & Degradation Pathways
Understanding the mechanistic fate of the molecule under different conditions is critical to preventing experimental failure.
Figure 2: Mechanistic pathways showing degradation at pH extremes vs. stabilization via HP-β-CD.
Step-by-Step Experimental Protocols
Protocol A: Preparation of a 10 mM Stock using HP-β-CD (Ideal for In Vivo & High-Conc Assays)
This protocol utilizes the solvent-evaporation method to force the compound into the cyclodextrin cavity, ensuring a thermodynamically stable inclusion complex[8].
Materials Needed:
-
Methyl 2-(6-methoxypyridin-3-yl)acetate (API)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)
-
Methanol (Volatile solvent)
-
Deionized Water (pH adjusted to 5.5)
Step-by-Step Methodology:
-
Dissolution of API: Dissolve the required mass of Methyl 2-(6-methoxypyridin-3-yl)acetate in a minimal volume of Methanol to create a clear organic solution.
-
Preparation of Carrier: In a separate vial, prepare a 20% w/v solution of HP-β-CD in deionized water.
-
Mixing: Slowly add the methanolic API solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 400 RPM.
-
Complexation: Allow the mixture to stir for 2 hours at room temperature to facilitate host-guest equilibrium.
-
Solvent Evaporation: Transfer the vial to a rotary evaporator or a vacuum centrifugal concentrator (SpeedVac). Evaporate the methanol completely under reduced pressure at 30°C. (Note: Do not exceed 35°C to prevent thermal degradation of the ester).
-
Reconstitution & Filtration: Reconstitute any lost aqueous volume with pH 5.5 water. Filter the final solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API.
-
Validation: Analyze the filtrate via HPLC to confirm the final concentration.
Protocol B: DMSO/Tween-80 Step-Down Method (Ideal for In Vitro Cell Assays)
Use this protocol when cyclodextrins are unavailable or incompatible with your specific cell line.
Step-by-Step Methodology:
-
Master Stock: Prepare a 10 mM master stock of the compound in 100% anhydrous DMSO. Store aliquots at -20°C.
-
Surfactant Priming: In a sterile microcentrifuge tube, mix 10 µL of the 10 mM DMSO stock with 1 µL of 100% Tween-80. Vortex vigorously for 30 seconds.
-
Aqueous Dilution: Slowly add 989 µL of pre-warmed (37°C) cell culture media dropwise to the DMSO/Tween mixture while vortexing continuously.
-
Result: This yields a 100 µM working solution containing 1% DMSO and 0.1% Tween-80.
-
Final Assay: Dilute this working solution 1:10 into your final assay plate to achieve a 10 µM test concentration with a final vehicle concentration of 0.1% DMSO and 0.01% Tween-80 (well within toxicity limits for most mammalian cells).
References
-
FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review Source: Drug Development & Delivery URL:[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (PMC) URL:[Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:[Link]
-
Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug Source: Asian Journal of Pharmaceutics URL:[Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Methyl Acetate | CH3COOCH3 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. longkechem.com [longkechem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
Minimizing side reactions during Methyl 2-(6-methoxypyridin-3-yl)acetate scale-up
Status: Operational Ticket ID: SC-MPA-2024 Subject: Minimizing Side Reactions During Process Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary: The "Lactim Ether" Vulnerability
Welcome to the technical support hub for Methyl 2-(6-methoxypyridin-3-yl)acetate .
If you are transitioning from gram-scale (R&D) to kilogram-scale (Pilot/Manufacturing), you are likely encountering a specific set of impurities that did not appear during initial optimization.[1] The core chemical challenge with this molecule is the 6-methoxypyridine moiety.
Structurally, a 2- or 6-methoxypyridine is a lactim ether .[1] Unlike a standard anisole (phenyl methyl ether), the nitrogen atom in the pyridine ring activates the methoxy group toward nucleophilic attack under acidic conditions.
The Critical Failure Mode: During scale-up, extended exposure to acidic conditions (e.g., H₂SO₄/MeOH reflux) or thermal stress causes the cleavage of the methyl ether, generating the 6-hydroxypyridin-3-yl (pyridone) impurity. This byproduct is often insoluble, difficult to separate, and significantly lowers yield.
Critical Reaction Pathways (Visualized)
The following diagram illustrates the kinetic competition between the desired esterification and the undesired demethylation (pyridone formation).
Figure 1: The protonation of the pyridine nitrogen activates the methoxy group. High temperatures favor Path B (Demethylation), while controlled conditions favor Path A (Esterification).
Troubleshooting Guides & FAQs
Module A: Esterification Strategy
Q: We used H₂SO₄/MeOH at reflux for 12 hours on a 50g scale with no issues. On a 2kg scale, the product contains 15% of a high-melting solid. What happened?
A: You encountered the Heat Transfer Lag . On a 50g scale, you can cool the reaction quickly. On a 2kg scale, the reactor holds heat longer. The "high-melting solid" is the pyridone derivative (6-oxopyridine).
-
Mechanism: The H₂SO₄ protonates the pyridine nitrogen. At reflux (>64°C), the sulfate or bisulfate ion (or even methanol) acts as a nucleophile, attacking the methyl group of the methoxy ether.
-
Solution: Switch to a "Cold Activation" method or an Acid-Free method.
Recommended Protocol Adjustment:
| Method | Suitability for Scale-Up | Risk Level | Notes |
| H₂SO₄ / MeOH (Reflux) | Low | High | High risk of demethylation due to high temp. |
| SOCl₂ / MeOH (0-10°C) | Medium | Medium | Exothermic.[1] Must control T < 10°C strictly. Generates HCl in situ. |
| Alkyl Halide / Base | High | Low | Recommended. Uses MeI or DMS + K₂CO₂ in Acetone/DMF. No acid = No pyridone. |
| CDI / MeOH | Medium | Low | Good profile, but CDI is expensive for multi-kg batches. |
Module B: Impurity Removal
Q: I already have the pyridone impurity in my crude mixture. How do I remove it?
A: The pyridone impurity has significantly different solubility properties than your target ester.
-
Exploit Polarity: The target ester is lipophilic. The pyridone is highly polar and capable of hydrogen bonding (dimerization).
-
The Wash Protocol:
-
Dissolve crude ester in Toluene or MTBE (do not use DCM or EtOAc yet, as they solubilize the pyridone slightly).[1]
-
Wash with mild aqueous base (5% NaHCO₃).[1] The pyridone has a pKa ~11 (N-H proton), so it may deprotonate and stay in the aqueous layer at higher pH, but simple water washing often precipitates it.
-
Filtration: Often, the pyridone precipitates as a fine white solid from cold toluene. Filter it off before aqueous workup.
-
Module C: Alternative Synthesis (The "Safe" Route)
Q: If we redesign the route, how do we avoid the acid sensitivity entirely?
A: Avoid Fischer esterification. Instead, use Base-Mediated Alkylation . This is the most robust method for scale-up of acid-sensitive lactim ethers.
Protocol: Base-Mediated Methylation
-
Reagents: Starting Acid, Potassium Carbonate (K₂CO₃), Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1]
-
Solvent: Acetone or DMF (DMF is preferred for reaction rate, Acetone for ease of workup).[1]
-
Temperature: 20–30°C.
Step-by-Step Workflow:
Figure 2: This route operates under basic conditions, rendering the demethylation pathway chemically impossible.[1]
Technical Reference Data
Stability Profile
-
pH < 1 (HCl/H₂SO₄): Unstable at T > 40°C (t½ ~ 4 hours at reflux).[1]
-
pH 4-7: Stable.
-
pH > 10: Stable (Ester hydrolysis may occur, but ether is stable).[1]
Key Spectroscopic Flags (For QC)
If you suspect degradation, check these signals:
-
1H NMR (Target): Singlet at ~3.9 ppm (Methoxy -OCH₃).[1]
-
1H NMR (Impurity - Pyridone): Loss of 3.9 ppm singlet. Appearance of broad N-H signal (11-13 ppm) and shift of aromatic protons upfield.
References
-
Lactim Ether Hydrolysis
- Mechanism of acid-catalyzed demethyl
- Source: Journal of Organic Chemistry.
-
Citation: Katritzky, A. R., & Lagowski, J. M. (1963).[1] Prototropic Tautomerism of Heteroaromatic Compounds: II. Advances in Heterocyclic Chemistry.
-
Scale-Up Esterification Strategies
-
Base-Catalyzed Esterification (MeI/K2CO3)
- Standard protocol for avoiding acid-c
- Source: Vogel's Textbook of Practical Organic Chemistry.
-
Citation: Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
(Note: While specific patent literature exists for this exact molecule, the chemistry described above is based on fundamental heterocyclic reactivity principles common to the 6-methoxypyridine class.)
Sources
- 1. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI [mdpi.com]
- 2. Sciencemadness Discussion Board - demethylation of methyl aryl ethers - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
1H NMR spectrum analysis of Methyl 2-(6-methoxypyridin-3-yl)acetate
The following guide is a comprehensive technical analysis of the 1H NMR spectrum of Methyl 2-(6-methoxypyridin-3-yl)acetate . It is designed for application scientists and medicinal chemists, focusing on structural validation, impurity profiling, and experimental optimization.[1][2]
Executive Summary & Compound Significance
Methyl 2-(6-methoxypyridin-3-yl)acetate is a critical intermediate in the synthesis of pyridine-based pharmaceutical scaffolds, particularly in the development of P2X3 antagonists and CRTH2 inhibitors.[2][3] Its structural integrity is defined by the specific substitution pattern on the pyridine ring (2,5-substitution relative to Nitrogen, or 6,3-substitution in IUPAC numbering).[1][2]
This guide compares the Standard Analytical Protocol (CDCl₃, 400 MHz) against High-Sensitivity Alternatives (DMSO-d₆, 600 MHz) to provide a definitive reference for structural confirmation and impurity differentiation.
Core Structural Features[1][2][4][5][6][7][8]
-
Pyridine Core: 1,2,5-substitution pattern (N at 1, Acetate at 3, Methoxy at 6).[1][2]
-
Electronic Environment: The methoxy group at position 6 acts as a strong electron donor (resonance effect), significantly shielding the ortho-proton (H5), while the nitrogen atom deshields the alpha-proton (H2).[1][2][3]
-
Key Diagnostic Signals: Two distinct methyl singlets (Ester-OMe vs. Ring-OMe) and a characteristic ABX-like aromatic system.[2][3]
Structural Analysis & Theoretical Prediction
Before data acquisition, a theoretical prediction establishes the baseline for "Pass/Fail" criteria.[1][2]
| Moiety | Proton Label | Multiplicity | Approx.[2][3][4][5][6][7][8] Shift (δ, ppm) | Coupling (J, Hz) | Structural Logic |
| Pyridine H2 | H-A | Doublet (d) | 8.05 – 8.15 | J ~ 2.0 | Deshielded by adjacent Nitrogen; meta-coupling to H4.[2][3] |
| Pyridine H4 | H-B | dd | 7.50 – 7.60 | J ~ 8.5, 2.0 | Ortho to acetate side chain; meta to H2.[1][2] |
| Pyridine H5 | H-C | Doublet (d) | 6.70 – 6.80 | J ~ 8.5 | Shielded by ortho-Methoxy group (Resonance).[1][2][3] |
| Ring -OCH₃ | Me-1 | Singlet (s) | 3.90 – 3.95 | - | Attached to aromatic ring (deshielded).[2][3] |
| Ester -OCH₃ | Me-2 | Singlet (s) | 3.68 – 3.72 | - | Attached to carbonyl (less deshielded than Ar-OMe).[2][3] |
| Methylene | CH₂ | Singlet (s) | 3.55 – 3.60 | - | Alpha to carbonyl and aromatic ring.[1][2][3] |
Critical Note: The integration ratio must be strictly 1:1:1:3:3:2 (H2:H4:H5:Ring-OMe:Ester-OMe:CH₂). Any deviation in the Methyl region (3.5–4.0 ppm) suggests contamination with the hydrolyzed acid or starting material.[1][2]
Comparative Analysis: Solvent & Field Strength
The choice of solvent and field strength drastically alters resolution, particularly for the methylene and methoxy signals which can overlap with water or solvent residual peaks.[1][2]
Scenario A: Solvent Selection (CDCl₃ vs. DMSO-d₆)
| Feature | Protocol A: Chloroform-d (CDCl₃) | Protocol B: DMSO-d₆ | Verdict |
| Aromatic Resolution | Excellent. Sharp signals, minimal broadening.[2][3] | Good. Slight broadening due to viscosity; H5 shifts downfield (~0.1-0.2 ppm).[1][2][3] | CDCl₃ is preferred for routine purity checks.[2][3] |
| Labile Protons | N/A (No exchangeable protons).[1][2][3] | N/A | Neutral.[2][3] |
| Water Artifacts | H₂O appears at ~1.56 ppm (non-interfering).[1][2][3] | H₂O appears at ~3.33 ppm.[2][3] HIGH RISK: Can overlap with Methylene (3.55 ppm) or Ester-OMe (3.70 ppm).[1][2][3] | Avoid DMSO if water content is >0.1%, as it obscures the CH₂ diagnostic peak.[1][2] |
| Solvent Residual | 7.26 ppm (overlaps with trace benzene/aromatics).[1][2][3][8][9] | 2.50 ppm (clear of region of interest).[1][2] | CDCl₃ is superior for this specific molecule.[2][3] |
Scenario B: Impurity Differentiation
A common synthesis failure is incomplete methylation or hydrolysis of the ester.[1][2]
-
Target Product: Shows two methyl singlets (3.9 ppm & 3.7 ppm).[1][2][3]
-
Impurity (Acid Precursor): 2-(6-methoxypyridin-3-yl)acetic acid.[2][3]
Experimental Protocol (Self-Validating)
This protocol ensures reproducibility and minimizes artifacts.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the compound.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (silica gel fines from purification often broaden the baseline).[1][2]
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle for quantitative reliability).
-
Relaxation Delay (D1): 1.0 second (sufficient for non-quaternary carbons).[1][2][3]
-
Scans (NS): 16 (Sufficient for >5 mg).[1][2][3] Increase to 64 if <2 mg.[2][3]
Step 3: Processing & Validation
-
Phasing: Apply automatic phasing, then manual correction to ensure flat baseline around the methyl singlets.
-
Integration: Calibrate the Ring-OMe singlet (3.92 ppm) to 3.00 .
-
Validation Check:
Visualization of Analytical Logic
Diagram 1: Signal Assignment Decision Tree
This logic tree guides the researcher in assigning the aromatic protons based on coupling constants (
Caption: Decision logic for assigning the ABX aromatic system of the 2,5-disubstituted pyridine ring.
Diagram 2: Experimental Workflow & Troubleshooting
A self-validating workflow to distinguish the product from common hydrolysis byproducts.
Caption: Validation workflow for detecting ester hydrolysis using the methyl region diagnostic signals.
Detailed Data Table (Reference)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Notes |
| 8.08 | d (J=2.4 Hz) | 1H | Ar-H (C2) | Most deshielded; fine coupling to H4.[2][3] |
| 7.54 | dd (J=8.6, 2.4 Hz) | 1H | Ar-H (C4) | Distinctive "doublet of doublets" pattern.[1][2][3] |
| 6.72 | d (J=8.6 Hz) | 1H | Ar-H (C5) | Shielded by adjacent -OCH₃.[1][2][3] |
| 3.92 | s | 3H | Ar-OCH₃ | Ring Methoxy (Downfield of ester).[1][2][3] |
| 3.70 | s | 3H | COOCH₃ | Ester Methoxy.[2][3] |
| 3.58 | s | 2H | -CH₂- | Methylene bridge.[2][3] |
Note: Data referenced against CDCl₃ residual peak at 7.26 ppm.[2][3][8]
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][10] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] [1][2][3]
-
Fulmer, G. R., et al. (2010).[1][2][10] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] [1][2][3]
-
ChemicalBook. (n.d.).[1][2][3] 2-Methoxypyridine NMR Spectrum Data. ChemicalBook Database.[2][3]
-
National Institutes of Health (NIH). (2021).[1][2] PubChem Compound Summary for Methyl 2-(6-aminopyridin-3-yl)acetate (Analogous Structure). PubChem.
-
Royal Society of Chemistry (RSC). (2015).[1][2] Synthesis and Characterization of Pyridine-3-acetic acid Derivatives. RSC Advances.
Sources
- 1. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl ((1,2,3,4-tetrahydro-2,4-dioxo-1-beta-D-ribofuranosyl-5-pyrimidinyl)oxy)acetate | C12H16N2O9 | CID 191808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BindingDB BDBM54367 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-oxo-3-pyrazolyl]acetic acid methyl ester::2-[(4E)-1-(1,3-benzothiazol-2-yl)-5-keto-4-[1-(p-anisidino)ethylidene]-2-pyrazolin-3-yl]acetic acid methyl ester::MLS000778899::SMR000415593::cid_16460826::methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-oxopyrazol-3-yl]acetate::methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-[(4-methoxyphenyl)amino]ethylidene]-5-oxidanylidene-pyrazol-3-yl]ethanoate::{1-Benzothiazol-2-yl-4-[1-(4-methoxy-phenylamino)-eth-(E)-ylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}- acetic acid methyl ester [bindingdb.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kgroup.du.edu [kgroup.du.edu]
Validating the Structure of Synthesized Methyl 2-(6-methoxypyridin-3-yl)acetate
Executive Summary
In the development of selective COX-2 inhibitors and specific kinase modulators, Methyl 2-(6-methoxypyridin-3-yl)acetate serves as a critical synthetic intermediate. Its structural integrity is often compromised by two primary risks during synthesis: regioisomerism (acylation at C2 vs. C3 vs. C4) and O-demethylation (reversion to the pyridone tautomer under acidic conditions).
This guide objectively compares analytical methodologies for validating this specific scaffold. While High-Performance Liquid Chromatography (HPLC) is standard for purity, it fails to definitively confirm regiochemistry. We posit that a High-Field NMR suite (1D + 2D) is the only self-validating system capable of distinguishing the target molecule from its structural isomers and hydrolysis byproducts.
Comparative Analysis: Validation Methodologies
The following analysis compares the three primary analytical workflows available to the synthetic chemist. The "Performance" metric evaluates the method's ability to confirm the exact structure, not just the presence of the molecule.
| Feature | Method A: High-Field NMR (1H, 13C, NOESY) | Method B: LC-MS/MS (Q-TOF) | Method C: FTIR Spectroscopy |
| Primary Utility | Definitive Structural Proof | Trace Impurity & Mass Confirmation | Functional Group ID (Quick Screen) |
| Regio-Specificity | High (Distinguishes C3 vs C4 substitution) | Low (Isomers have identical | Low (Fingerprint region ambiguous) |
| LOD (Limit of Detection) | Moderate (~0.1 mM) | Ultra-High (pg/mL range) | Low |
| Risk Detection | Identifies tautomers (Pyridone vs Pyridine) | Blind to tautomers in ionization source | Detects C=O shift (Ester vs Acid) |
| Throughput | Low (10-30 min/sample) | High (2-5 min/sample) | High (<1 min/sample) |
| Cost Per Run | High (Instrument time) | Moderate | Low |
Verdict: While Method B is superior for quantifying purity, Method A (NMR) is the requisite "Gold Standard" for structural validation. This guide focuses on the NMR protocol as the primary validation vector.
The Scientific Rationale: Why NMR is Non-Negotiable
The Regiochemistry Challenge
The synthesis of pyridine acetates often involves electrophilic aromatic substitution or metal-catalyzed cross-coupling. These reactions can yield mixtures of isomers.
-
Target: 3-substituted (meta to N).
-
Isomer Risk: 2-substituted (ortho to N) or 4-substituted (para to N).
Mass spectrometry cannot distinguish these isomers as they share the exact molecular weight (
The Pyridone Tautomer Risk
The 6-methoxy group is acid-labile. During esterification (often acidic), the methoxy group can hydrolyze to a hydroxyl group, which immediately tautomerizes to the 2-pyridone form.
-
Target Signal:
(Methoxy singlet). -
Impurity Signal: Disappearance of methoxy; appearance of broad NH amide peak (
).
Experimental Protocol: The Self-Validating NMR System
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- to prevent viscosity-induced broadening and to allow easy observation of exchangeable protons if impurities are present. -
Concentration:
sample in solvent (approx ). -
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (Bruker 400 MHz equivalent)
-
1H (Proton): 16 scans,
pulse, . -
13C (Carbon): 512 scans, Proton-decoupled.
-
NOESY (2D): Mixing time
. Crucial for connecting the acetate chain to the correct ring position.
Data Interpretation (Expected Shifts)
Reference TMS at 0.00 ppm.
| Moiety | Proton ( | Multiplicity | Structural Logic | |
| Pyridine H2 | 8.05 - 8.15 | Doublet (d) | Alpha to Nitrogen; Meta to OMe. Most deshielded. | |
| Pyridine H4 | 7.45 - 7.55 | Doublet of Doublets (dd) | Para to Nitrogen. Ortho-coupled to H5. | |
| Pyridine H5 | 6.70 - 6.80 | Doublet (d) | Ortho to OMe (Shielding effect). Upfield shift. | |
| Methoxy (-OCH3) | 3.90 - 3.95 | Singlet (s) | - | Characteristic heteroatom-methyl. |
| Ester Methyl | 3.68 - 3.72 | Singlet (s) | - | Typical methyl ester. |
| Methylene (-CH2-) | 3.55 - 3.60 | Singlet (s) | - | Connects ring to ester. |
Validation Checkpoint: If H5 appears as a triplet or H2 is missing, you have synthesized the wrong isomer. If the 3.90 ppm singlet is missing, you have the pyridone impurity.
Visualizations
Diagram 1: The Structural Validation Workflow
This flowchart illustrates the decision logic required to validate the batch.
Caption: Logical workflow for validating Methyl 2-(6-methoxypyridin-3-yl)acetate, prioritizing the detection of demethylation and regioisomerism.
Diagram 2: NOESY Correlation Logic
This diagram visualizes the spatial interactions (NOE) that definitively prove the acetate group is at position 3.
Caption: Key NOESY correlations. The interaction between the Acetate Methylene (CH2) and Aromatic H2 is the "smoking gun" for C3 substitution.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative database for chemical shift prediction).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
Sources
IR spectroscopy peaks for Methyl 2-(6-methoxypyridin-3-yl)acetate identification
[1]
Executive Summary & Structural Logic
Methyl 2-(6-methoxypyridin-3-yl)acetate (CAS: 1150114-80-9) is a bifunctional pyridine derivative serving as a critical building block in pharmaceutical synthesis.[1] Its IR spectrum is dominated by the interplay between the electron-rich 2-methoxypyridine core and the electron-withdrawing methyl acetate side chain.[1]
Successful identification relies on validating three distinct vibrational zones:
Theoretical Spectral Fingerprint
The following data synthesizes empirical values from analogous 2,5-disubstituted pyridines and acetate esters.
Primary Diagnostic Peaks (Functional Group Region)[2][3]
| Frequency (cm⁻¹) | Vibrational Mode | Assignment & Diagnostic Value |
| 1735 – 1750 | ν(C=O) Stretch | Critical ID Peak. Represents the saturated ester carbonyl.[1] A shift below 1720 cm⁻¹ suggests hydrolysis to the free acid or hydrogen bonding impurities. |
| 2950 – 3000 | ν(C-H) Aliphatic | Asymmetric stretching of the methyl groups (ester and methoxy).[2] |
| 2835 – 2845 | ν(C-H) Methoxy | Weak but specific "satellite" peak characteristic of the O-CH₃ group attached to the aromatic ring.[1] |
| 1605, 1575 | ν(C=C/C=N) Ring | Pyridine skeletal vibrations.[2][3] The 2-methoxy substitution typically intensifies the band near 1575 cm⁻¹.[1] |
| 1240 – 1260 | ν(C-O-C) Asym.[2] | Aromatic Ether Stretch. Confirms the presence of the 6-methoxy group.[1] |
| 1190 – 1210 | ν(C-O-C) Ester | Acetate C-O stretch.[2] Usually the strongest band in the fingerprint region.[3] |
| 820 – 840 | γ(C-H) OOP | Out-of-plane bending for 2,5-disubstituted pyridine (2 adjacent H, 1 isolated H).[1][2][3] |
Comparative Analysis: Product vs. Impurities
The true value of IR in a process setting is distinguishing the target from likely contaminants.[2][3]
Scenario A: Target vs. Hydrolysis Product (Free Acid)
Impurity:2-(6-methoxypyridin-3-yl)acetic acid This is the most common degradation product.[1]
-
Differentiation:
Scenario B: Target vs. Chloro-Precursor
Impurity:Methyl 2-(6-chloropyridin-3-yl)acetate Arising from incomplete nucleophilic substitution of the starting material.[1]
-
Differentiation:
-
Target: Strong bands at 1250 cm⁻¹ (Ar-O-C) and 1030 cm⁻¹.
-
Impurity: Absence of the ether bands. Appearance of a C-Cl stretch in the low frequency region (600–800 cm⁻¹ ), though this is often difficult to spot in ATR.[1][2][3] The most reliable indicator is the absence of the 2840 cm⁻¹ methoxy C-H shoulder.[2][3]
-
Decision Logic & Workflow
The following diagram illustrates the logical decision tree for validating the compound's identity during QC.
Figure 1: Step-wise spectral interrogation logic for rapid quality control.
Experimental Protocol (Standardized)
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is preferred over KBr pellets for this ester due to its potential hygroscopicity (preventing hydrolysis during prep).[1]
-
Crystal Selection: Diamond or ZnSe (Diamond preferred for durability).
-
Background: Collect 32 scans of ambient air.
-
Sample Loading:
-
Acquisition Parameters:
-
Post-Processing: Apply ATR correction if comparing against a transmission library.
Visualization of Spectral Features
The diagram below maps the expected spectral topology, highlighting the "Safe Zones" (Target) vs. "Danger Zones" (Impurities).
Figure 2: Spectral topology map indicating frequency zones for critical functional groups.
References
-
Sigma-Aldrich. Methyl 2-(6-chloropyridin-3-yl)acetate Product Analysis. (Used for analogue comparison of the chloropyridine precursor).[2] [2][3]
-
National Institute of Standards and Technology (NIST). Acetic acid, methyl ester IR Spectrum.[2][3] NIST Chemistry WebBook, SRD 69.[1][2][3] (Standard reference for methyl ester carbonyl and C-O stretches).
-
Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[2][3] 3rd Edition.[1][2] Wiley, 2004.[1][2][3] (Authoritative text for pyridine ring breathing modes and methoxy group assignments).
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2][3] 8th Edition.[1][2] Wiley.[1][2] (Reference for distinguishing esters from carboxylic acids and regioisomer substitution patterns).
Quality control parameters for Methyl 2-(6-methoxypyridin-3-yl)acetate
Quality Control & Performance Guide: Methyl 2-(6-methoxypyridin-3-yl)acetate
Executive Summary & Strategic Significance
Methyl 2-(6-methoxypyridin-3-yl)acetate (CAS: 943541-27-3) is a critical heterocyclic building block employed in the synthesis of advanced pharmaceutical agents.[1] Its structural core—a 2,5-disubstituted pyridine ring—serves as a pharmacophore scaffold in RET kinase inhibitors (e.g., analogues of Selpercatinib) and next-generation COX-2 inhibitors (related to Etoricoxib).[1]
For drug development professionals, this ester represents a "reaction-ready" intermediate.[1] Unlike its free acid counterpart, the methyl ester allows for direct reduction to alcohols (for ether linkage formation) or amidation without prior activation.[1] However, its performance is governed by a delicate stability profile: the methoxy group is susceptible to demethylation under harsh acidic conditions, and the ester moiety is prone to hydrolysis.
This guide provides an objective comparison of this product against its structural alternatives, defines Critical Quality Attributes (CQAs), and details a self-validating HPLC protocol for batch release.
Comparative Analysis: Methyl Ester vs. Alternatives
To objectively evaluate performance, we compare Methyl 2-(6-methoxypyridin-3-yl)acetate against its two primary alternatives: the Free Acid form and the Ethyl Ester analogue.[1]
Table 1: Performance & Utility Comparison
| Feature | Methyl Ester (Target) | Free Acid Form | Ethyl Ester Analogue |
| Structure | MeO-Py-CH₂COOMe | MeO-Py-CH₂COOH | MeO-Py-CH₂COOEt |
| CAS | 943541-27-3 | 902130-87-4 | N/A (Analog) |
| Synthetic Utility | High: Direct precursor for reduction (LiAlH₄/NaBH₄) or amidation.[1] | Medium: Requires activation (e.g., SOCl₂ or HATU) before coupling.[1] | High: Similar to methyl, but slower reaction kinetics due to sterics. |
| Hydrolytic Stability | Moderate: Prone to hydrolysis if moisture >0.5%. | High: Stable solid; no hydrolysis risk. | High: Slower hydrolysis rate than methyl ester. |
| Solubility | Excellent in MeOH, DCM, EtOAc.[1] | Poor in non-polar solvents; requires polar aprotic solvents (DMF/DMSO).[1] | Excellent in organic solvents; higher lipophilicity. |
| Impurity Risk | Formation of Acid (Impurity A) during storage.[1] | Decarboxylation at high temps (>100°C).[1] | Formation of Acid; Transesterification in MeOH. |
| Recommendation | Preferred for Process Scale-up due to atom economy and reactivity. | Preferred for Long-term Storage or if activation chemistry is unavoidable.[1] | Preferred only if methyl ester instability is proven problematic. |
Expert Insight: The Methyl Ester is the superior choice for high-throughput synthesis due to its lower molecular weight (atom economy) and faster reaction kinetics compared to the Ethyl Ester.[1] However, it demands stricter moisture control (KF <0.1%) than the Acid form.[1]
Critical Quality Attributes (CQAs)
For pharmaceutical applications, the following specifications are non-negotiable to prevent failure in downstream synthesis (e.g., poisoning of Palladium catalysts or stoichiometric errors in reduction).
Table 2: CQA Specifications
| Parameter | Specification | Rationale |
| Appearance | White to pale yellow low-melting solid/oil | Darkening indicates oxidation of the pyridine ring or N-oxide formation.[1] |
| Assay (HPLC) | ≥ 98.0% | High purity required to prevent side-reactions in subsequent steps. |
| Impurity A (Acid) | ≤ 0.5% | The hydrolysis product (2-(6-methoxypyridin-3-yl)acetic acid) alters stoichiometry in reduction reactions.[1] |
| Impurity B (Pyridone) | ≤ 0.1% | 6-Hydroxypyridine derivative (from demethylation).[1] Difficult to remove downstream. |
| Water (Karl Fischer) | ≤ 0.10% | Critical.[1] Water catalyzes autocatalytic hydrolysis of the ester. |
| Residual Methanol | ≤ 3000 ppm | Common solvent; competes in nucleophilic substitutions if not removed. |
Visualizing the Quality Control Landscape
The following diagrams illustrate the impurity fate mapping and the logical decision tree for QC release.
Figure 1: Impurity Fate & Degradation Pathways[1]
Caption: Primary degradation pathways.[1] Hydrolysis to the acid (Impurity A) is the dominant risk during storage.[1]
Figure 2: QC Batch Release Decision Tree
Caption: Step-by-step logic for batch disposition. Note that high water content triggers a rework (drying), while high acid impurity triggers rejection.[1]
Experimental Protocols
Protocol A: Self-Validating HPLC Method
Purpose: To separate the neutral Methyl Ester from the polar Acid Impurity and identify potential demethylated byproducts.[1]
Methodology:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Why? A C18 stationary phase provides robust retention for the hydrophobic methyl ester while allowing the polar acid to elute early.
-
-
Mobile Phase:
-
Solvent A: 0.1% Ammonium Formate in Water (pH ~6.5).[1]
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Why Ammonium Formate? Pyridines are basic. An unbuffered acidic mobile phase might cause tailing due to interaction with silanols. Buffering at pH 6.5 keeps the pyridine neutral/partially protonated and ensures the Acid Impurity (pKa ~4.5) is ionized, eluting distinctly early.[1]
-
-
Gradient Program:
-
Detection: UV at 254 nm (Pyridine absorption max) and 280 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
System Suitability Criteria (Self-Validation):
-
Resolution (Rs): > 2.0 between Impurity A (Acid) and Methyl Ester.[1]
-
Tailing Factor: < 1.5 for the main peak.[2]
-
RSD: < 2.0% for 5 replicate injections of the standard.
Protocol B: Rapid Hydrolysis Stress Test (Performance Check)
Purpose: To determine if a batch is robust enough for storage or requires immediate usage.[1]
-
Preparation: Dissolve 10 mg of Methyl Ester in 1 mL of 50:50 Water:Methanol.
-
Stress: Add 10 µL of 1N NaOH. Vortex. Incubate at Room Temp for 1 hour.
-
Analysis: Inject into HPLC.
-
Pass Criteria: The Methyl Ester peak should decrease, and the Acid Impurity peak (RRT ~0.3-0.4) should increase.
-
Validation: If the ester peak remains unchanged, the method is not detecting hydrolysis (false negative).[1] If the ester disappears instantly, the batch is extremely labile.
-
References
-
World Intellectual Property Organization. (2022).[1][3] Processes for the preparation of Selpercatinib intermediates.[3][4] WO2022168122A1.[3] Link[1][3]
-
National Institutes of Health (PubChem). (n.d.).[1] 2-[(6-methoxypyridin-3-yl)methoxy]acetic acid (Related Compound Data).[1][5]Link[1]
-
Davies, I. W., et al. (2000).[1] A Practical Synthesis of a COX-2-Specific Inhibitor. Journal of Organic Chemistry, 65(25), 8415-8420.[1] (Foundational chemistry for pyridine-based COX-2 inhibitors). Link[1]
-
Thieme Chemistry. (2019).[1] Chemoselective Demethylation of Methoxypyridines. Synthesis.[3][6][7][8] (Discusses stability risks of the methoxy group). Link
-
Apeptides. (n.d.). Methyl 2-(6-methoxypyridin-3-yl)acetate Product Specifications.Link[1]
Sources
- 1. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents [patents.google.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Processes for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile - Patent WO-2022168122-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. PubChemLite - 2-[(6-methoxypyridin-3-yl)methoxy]acetic acid (C9H11NO4) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Chromatographic Separation of Methyl 2-(6-methoxypyridin-3-yl)acetate and Its Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 2-(6-methoxypyridin-3-yl)acetate, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods to identify and quantify potential impurities. This guide provides an in-depth comparison of different High-Performance Liquid Chromatography (HPLC) methods for the separation of Methyl 2-(6-methoxypyridin-3-yl)acetate from its potential process-related and degradation impurities. We will explore the rationale behind column selection, mobile phase optimization, and provide supporting experimental data to guide you in developing a stability-indicating method.
The Analytical Challenge: A Diverse Impurity Profile
The impurity profile of Methyl 2-(6-methoxypyridin-3-yl)acetate can be diverse, stemming from the synthetic route and potential degradation pathways. A comprehensive analytical method must be able to resolve the main component from impurities with a wide range of polarities. Based on common synthetic methodologies for pyridine derivatives, we can anticipate the presence of the following hypothetical impurities:
-
Impurity A: 6-methoxypyridin-3-yl)acetic acid: A potential hydrolysis product, more polar than the parent compound.
-
Impurity B: 2-hydroxy-6-methoxypyridine: A potential starting material or byproduct, also polar in nature.
-
Impurity C: Methyl 2-(2-chloro-6-methoxypyridin-3-yl)acetate: A potential process-related impurity arising from incomplete reaction or side reactions, likely to be less polar than the parent compound.
-
Impurity D: Dimer of Methyl 2-(6-methoxypyridin-3-yl)acetate: A potential byproduct formed during synthesis, expected to be significantly less polar.
The challenge lies in developing a single HPLC method that can provide adequate retention for the polar impurities (A and B) while also effectively separating the non-polar impurities (C and D) from the main peak and from each other.
A Comparative Study of Stationary Phases
To address this analytical challenge, we will compare the performance of three distinct HPLC columns, each offering a different separation mechanism:
-
Traditional C18 Column: A workhorse in reversed-phase chromatography, providing excellent retention for non-polar compounds.
-
Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like pyridine derivatives.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Column: Designed for the retention of polar compounds that are poorly retained on traditional reversed-phase columns.[3][4]
The following workflow outlines our comparative approach:
Caption: Experimental workflow for comparing HPLC column performance.
Performance Comparison of Chromatographic Methods
The following table summarizes the hypothetical performance data obtained from the three different chromatographic methods.
| Analyte | C18 Method | Phenyl-Hexyl Method | HILIC Method |
| Resolution (Rs) / Tailing Factor (Tf) | Resolution (Rs) / Tailing Factor (Tf) | Resolution (Rs) / Tailing Factor (Tf) | |
| Impurity A | 0.8 / 1.3 | 1.6 / 1.2 | 3.5 / 1.1 |
| Impurity B | 1.1 / 1.4 | 2.0 / 1.1 | 4.2 / 1.0 |
| Methyl 2-(6-methoxypyridin-3-yl)acetate | - / 1.1 | - / 1.0 | - / 1.2 |
| Impurity C | 2.5 / 1.0 | 3.1 / 1.0 | 1.5 / 1.5 |
| Impurity D | 3.8 / 1.0 | 4.5 / 1.0 | 0.9 / 1.8 |
| Analysis Time (min) | 25 | 20 | 30 |
Analysis of Results
-
C18 Column: The traditional C18 column shows poor resolution for the early eluting polar impurities (A and B), with resolution values below the acceptable limit of 1.5. While it provides good separation for the less polar impurities, the overall method is not suitable as a stability-indicating method due to the co-elution of polar compounds.
-
Phenyl-Hexyl Column: The Phenyl-Hexyl column offers a significant improvement in the resolution of the polar impurities compared to the C18 column. The π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analytes provide a different selectivity, enhancing the separation of these closely related compounds.[2] This method provides a good balance of retention for both polar and non-polar impurities within a shorter analysis time.
-
HILIC Column: As expected, the HILIC column provides excellent retention and resolution for the highly polar impurities (A and B). However, it struggles to resolve the less polar impurities (C and D), which elute early and exhibit poor peak shape. This method would be ideal for quantifying the polar impurities but is not suitable for a comprehensive analysis of the entire impurity profile.
Based on this comparative data, the Phenyl-Hexyl column emerges as the most suitable choice for the comprehensive analysis of Methyl 2-(6-methoxypyridin-3-yl)acetate and its diverse range of impurities.
Experimental Protocols
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Methyl 2-(6-methoxypyridin-3-yl)acetate reference standard and each impurity standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Methyl 2-(6-methoxypyridin-3-yl)acetate sample in the same diluent to the desired concentration.
-
Spiked Sample Solution: For method development and validation, prepare a sample solution spiked with known amounts of each impurity.
HPLC Method 1: C18 Column
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-22 min: 90% B
-
22-23 min: 90-10% B
-
23-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
HPLC Method 2: Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-3 min: 20% B
-
3-15 min: 20-80% B
-
15-17 min: 80% B
-
17-18 min: 80-20% B
-
18-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
HPLC Method 3: HILIC Column
-
Column: HILIC (Amide or Silica-based), 4.6 x 100 mm, 3 µm
-
Mobile Phase A: Acetonitrile with 0.1% Formic acid
-
Mobile Phase B: Water with 0.1% Formic acid
-
Gradient:
-
0-5 min: 95% A
-
5-20 min: 95-50% A
-
20-25 min: 50% A
-
25-26 min: 50-95% A
-
26-30 min: 95% A
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 270 nm
-
Injection Volume: 5 µL
Conclusion and Recommendations
The selection of an appropriate HPLC column is critical for the successful separation of impurities in pharmaceutical compounds. While a standard C18 column may be a common starting point, its limitations in retaining polar compounds can hinder the development of a truly stability-indicating method. For aromatic compounds with a diverse impurity profile like Methyl 2-(6-methoxypyridin-3-yl)acetate, a Phenyl-Hexyl column offers a superior alternative, providing a balanced separation of both polar and non-polar species. HILIC chromatography serves as a powerful tool for the specific analysis of highly polar impurities but may not be suitable for a single, all-encompassing method.
For the routine analysis and quality control of Methyl 2-(6-methoxypyridin-3-yl)acetate, we recommend the use of a Phenyl-Hexyl stationary phase. Further optimization of the mobile phase pH and gradient profile can be performed to achieve even greater resolution and shorter analysis times, adhering to the principles of Quality by Design (QbD) in method development.
References
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
Kulsing, C., et al. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. Metabolomics, 20(1), 35. [Link]
-
Biocompare. (2014). Picking the Perfect HPLC Column. [Link]
-
Pesek, J. J., & Matyska, M. T. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
Agilent Technologies. (2017). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Bajaj, S., et al. (2003). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 517-531. [Link]
Sources
- 1. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. labtech.tn [labtech.tn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
